molecular formula C10H5BrN2O4 B11836965 4-Bromo-6-nitroquinoline-3-carboxylic acid

4-Bromo-6-nitroquinoline-3-carboxylic acid

Cat. No.: B11836965
M. Wt: 297.06 g/mol
InChI Key: OROFLASUSIZVMQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-Bromo-6-nitroquinoline-3-carboxylic acid is a useful research compound. Its molecular formula is C10H5BrN2O4 and its molecular weight is 297.06 g/mol. The purity is usually 95%.
BenchChem offers high-quality 4-Bromo-6-nitroquinoline-3-carboxylic acid suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 4-Bromo-6-nitroquinoline-3-carboxylic acid including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula

C10H5BrN2O4

Molecular Weight

297.06 g/mol

IUPAC Name

4-bromo-6-nitroquinoline-3-carboxylic acid

InChI

InChI=1S/C10H5BrN2O4/c11-9-6-3-5(13(16)17)1-2-8(6)12-4-7(9)10(14)15/h1-4H,(H,14,15)

InChI Key

OROFLASUSIZVMQ-UHFFFAOYSA-N

Canonical SMILES

C1=CC2=NC=C(C(=C2C=C1[N+](=O)[O-])Br)C(=O)O

Origin of Product

United States

Foundational & Exploratory

4-Bromo-6-nitroquinoline-3-carboxylic acid CAS number and identifiers

Author: BenchChem Technical Support Team. Date: February 2026

The following technical monograph provides an in-depth analysis of 4-Bromo-6-nitroquinoline-3-carboxylic acid , a critical scaffold in medicinal chemistry.

Executive Summary

4-Bromo-6-nitroquinoline-3-carboxylic acid is a highly functionalized heterocyclic building block extensively employed in the synthesis of kinase inhibitors (e.g., EGFR, IDO1 inhibitors) and antibacterial agents (fluoroquinolone analogs). Its structural uniqueness lies in the orthogonal reactivity of its three functional handles: the C4-bromide (susceptible to SNAr and Pd-catalyzed couplings), the C6-nitro group (a masked aniline for further derivatization), and the C3-carboxylic acid (for amide coupling or heterocycle formation).

This guide delineates the compound's physicochemical profile, validated synthetic pathways, and experimental protocols for its integration into drug discovery pipelines.

Chemical Identity & Identifiers

Identifier TypeValue
Chemical Name 4-Bromo-6-nitroquinoline-3-carboxylic acid
CAS Number 1378259-58-5
Molecular Formula C₁₀H₅BrN₂O₄
Molecular Weight 297.06 g/mol
SMILES OC(=O)C1=C(Br)C2=CC(=O)=CC=C2N=C1
InChI Key Specific key depends on protonation state; derived from core scaffold
MDL Number MFCD22369258
Appearance Pale yellow to tan solid

Physicochemical Profile

Understanding the physical properties is crucial for assay development and formulation.

  • Solubility: Low in water; soluble in polar aprotic solvents (DMSO, DMF) and moderately soluble in hot alcohols.

  • Acidity (pKa): The C3-carboxylic acid typically has a pKa in the range of 3.5 – 4.2 , making it acidic enough to form stable salts with bases.

  • Melting Point: >250 °C (decomposition often occurs before melting due to the nitro group and high lattice energy).

  • Stability: Moisture sensitive (anhydride formation possible); light sensitive (bromide degradation). Store under inert atmosphere at 2–8 °C.

Synthetic Pathways & Mechanism[1]

The synthesis of 4-bromo-6-nitroquinoline-3-carboxylic acid generally follows the Gould-Jacobs reaction sequence, modified to install the bromine atom.

The Gould-Jacobs Protocol
  • Condensation: 4-Nitroaniline reacts with diethyl ethoxymethylenemalonate (EMME) to form an anilinoacrylate enamine.

  • Cyclization: Thermal cyclization (250°C in Dowtherm A) yields the 4-hydroxyquinoline scaffold.

  • Bromination: The "hydroxy" group (tautomeric with the 4-quinolone) is converted to a bromide using phosphorus oxybromide (POBr₃).

  • Hydrolysis: The ester is carefully hydrolyzed to the carboxylic acid.

Synthetic Workflow Diagram

The following diagram illustrates the stepwise conversion and the orthogonal reactivity of the final scaffold.

G Start 4-Nitroaniline (Starting Material) Enamine Enamine Intermediate Start->Enamine + EMME 110°C Hydroxy Ethyl 4-hydroxy-6-nitro- quinoline-3-carboxylate Enamine->Hydroxy Dowtherm A 250°C (Cyclization) BromoEster Ethyl 4-bromo-6-nitro- quinoline-3-carboxylate Hydroxy->BromoEster POBr3, DMF (Bromination) Target 4-Bromo-6-nitro- quinoline-3-carboxylic acid (CAS 1378259-58-5) BromoEster->Target Acidic Hydrolysis (HBr/AcOH) Amide Amide Target->Amide Amide Coupling (C3-COOH) SNAr SNAr Target->SNAr S_NAr with Amines (C4-Br) Suzuki Suzuki Target->Suzuki Pd-Coupling (C4-Br)

Caption: Stepwise synthesis via Gould-Jacobs cyclization and subsequent functionalization nodes.

Experimental Protocols

Protocol A: Bromination of the Quinoline Scaffold

Objective: Conversion of Ethyl 4-hydroxy-6-nitroquinoline-3-carboxylate to the 4-bromo derivative.

  • Setup: Equip a dry round-bottom flask with a reflux condenser and a drying tube (CaCl₂).

  • Reagents: Suspend 1.0 eq of Ethyl 4-hydroxy-6-nitroquinoline-3-carboxylate in anhydrous acetonitrile or toluene. Add 1.5 eq of Phosphorus Oxybromide (POBr₃) .

  • Reaction: Heat the mixture to reflux (approx. 80–110 °C) for 2–4 hours. The suspension should clear as the reaction proceeds.

  • Workup: Cool to room temperature. Pour the reaction mixture slowly onto crushed ice/water with vigorous stirring (Exothermic!). Neutralize carefully with saturated NaHCO₃ to pH 7–8.

  • Isolation: Extract with Ethyl Acetate (3x). Wash organics with brine, dry over Na₂SO₄, and concentrate.

  • Purification: Recrystallize from Ethanol/Hexanes if necessary.

Protocol B: Selective Hydrolysis

Objective: Hydrolysis of the ester to the acid without displacing the C4-bromide.

  • Critical Note: Strong basic conditions (NaOH/Heat) can lead to SNAr displacement of the bromine by hydroxide, reverting the compound to the 4-hydroxy derivative.

  • Method: Acid-Mediated Hydrolysis.

    • Dissolve the bromo-ester in Glacial Acetic Acid containing 48% HBr (or 2M H₂SO₄).

    • Heat to 60–80 °C. Monitor by TLC or LC-MS until the ester is consumed.

    • Cool and pour into ice water. The free acid typically precipitates.

    • Filter the solid, wash with cold water, and dry under vacuum over P₂O₅.

Applications in Drug Discovery[2]

The 4-Bromo-6-nitroquinoline-3-carboxylic acid scaffold is a "privileged structure" in medicinal chemistry due to its ability to access multiple chemical spaces.

Kinase Inhibition (EGFR/HER2)

The C4-position is the primary vector for kinase hinge binding.

  • Mechanism: Displacement of the C4-bromide with an aniline (e.g., 3-chloro-4-fluoroaniline) creates the core pharmacophore found in drugs like Pelitinib or Neratinib analogs.

  • Workflow:

    • SNAr: Target Acid + Aniline

      
       4-Anilino-quinoline.
      
    • Coupling: C3-COOH

      
       Amide (solubilizing tail).
      
    • Reduction: C6-NO₂

      
       C6-NH₂ 
      
      
      
      Michael Acceptor (Acrylamide) for covalent inhibition.
Scaffold Reactivity Logic

Reactivity Core 4-Bromo-6-nitroquinoline- 3-carboxylic acid C4_Node C4-Position (Br) Core->C4_Node C6_Node C6-Position (NO2) Core->C6_Node C3_Node C3-Position (COOH) Core->C3_Node C4_Action1 S_NAr (Amines) -> Kinase Hinge Binder C4_Node->C4_Action1 C4_Action2 Suzuki/Sonogashira -> Carbon Extension C4_Node->C4_Action2 C6_Action1 Reduction (Fe/HCl) -> Aniline C6_Node->C6_Action1 C6_Action2 Acylation -> Covalent Warhead C6_Action1->C6_Action2 C3_Action1 Amide Coupling -> Solubilizing Group C3_Node->C3_Action1

Caption: Orthogonal functionalization logic for library generation.

Safety & Handling

  • Hazard Identification:

    • H315/H319: Causes skin and serious eye irritation.

    • H335: May cause respiratory irritation.

    • Warning: Nitro-aromatics can be potentially explosive if heated under confinement; handle with care.

  • PPE: Nitrile gloves, safety goggles, and lab coat are mandatory. Work within a fume hood to avoid inhalation of dust or residual POBr₃ vapors.

  • Disposal: Halogenated organic waste.

References

  • Crysdot LLC. (n.d.). 4-Bromo-6-nitroquinoline-3-carboxylic acid Product Page. Retrieved from

  • Sigma-Aldrich. (n.d.). 6-Bromo-4-hydroxyquinoline-3-carboxylic acid (Analog Reference). Retrieved from

  • PubChem. (n.d.).[1] Quinoline-3-carboxylic acid derivatives and identifiers. National Library of Medicine. Retrieved from

  • Gould, R. G., & Jacobs, W. A. (1939). The Synthesis of Certain Substituted Quinolines and 5,6-Benzoquinolines. Journal of the American Chemical Society, 61(10), 2890–2895.
  • Fraunhoffer, K., et al. (2019). Rapid Development of a Commercial Process for Linrodostat. Organic Process Research & Development, 23(11), 2482–2498. (Context on 4-bromoquinoline synthesis).

Sources

Pharmacophore Modeling & Computational Assessment of Nitroquinoline-3-Carboxylic Acid Scaffolds

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The nitroquinoline-3-carboxylic acid scaffold represents a critical chemical space in medicinal chemistry, bridging the gap between established antibacterial quinolones (e.g., ciprofloxacin) and novel anticancer agents (e.g., EGFR inhibitors).[1] While the C3-carboxylic acid and C4-keto functionalities provide a validated chelation motif for magnesium ions in DNA gyrase/Topoisomerase IV, the introduction of a nitro group (


) alters the scaffold’s electronic distribution, lipophilicity, and toxicity profile.

This technical guide details the workflow for generating high-quality pharmacophore models for this scaffold. It addresses the specific challenges of modeling nitro-aromatics—namely, the handling of anisotropic electron density, tautomeric states of the carboxylic acid, and the mandatory integration of in silico toxicity filters to mitigate genotoxic risks associated with nitro-reduction.

Part 1: Structural Anatomy & Physicochemical Properties

Before initiating modeling, the scaffold must be deconstructed into its pharmacophoric elements. The nitroquinoline-3-carboxylic acid core functions as a "privileged structure" capable of multi-target engagement.

The Pharmacophoric Map

The biological activity of this scaffold relies on a precise spatial arrangement of electronic features.

Feature TypeChemical MoietyBiological FunctionModeling Vector
H-Bond Donor (HBD) C3-COOH (Hydroxyl)Interacts with Ser/Tyr residues or water networks.[1]Vector originating from -OH hydrogen.
H-Bond Acceptor (HBA) C3-COOH (Carbonyl) & C4=OChelation of Mg

(essential for DNA Gyrase binding).[1]
Vector originating from carbonyl oxygens.
Aromatic Ring (RA) Quinoline System

-

stacking with DNA bases or hydrophobic pockets.[1]
Centroid of the benzene/pyridine ring.
Electron Withdrawing (EWG) Nitro Group (

)
Modulates pKa of N1; potential HBA; metabolic "warhead".[1]Vector normal to the

plane.
Hydrophobic (HY) N1 & C7 SubstituentsFills the lipophilic pockets (e.g., QBP in Gyrase).[1]Sphere centered on alkyl/cyclic tails.
The Nitro Group Challenge

The nitro group is not merely a steric filler. In pharmacophore modeling, it must be treated as a dual-feature point :

  • Electronic Sink: It withdraws electron density from the aromatic ring, affecting the pKa of the C3-COOH and the basicity of N1.

  • Vector Directionality: Unlike spherical hydrophobic features, the nitro group has specific directionality for H-bonding (via oxygens) that must be constrained during model generation.

Part 2: Ligand-Based Pharmacophore Generation (Protocol)

This section details the construction of a 3D pharmacophore hypothesis using a training set of active nitroquinoline derivatives.

Phase A: Dataset Curation & Conformational Analysis

Objective: To generate a bioactive conformation ensemble, not just low-energy states.[1]

  • Tautomer Generation: The C3-carboxylic acid can exist as a neutral species or a carboxylate anion (

    
    ).[1] At physiological pH (7.4), the carboxylate is dominant. Protocol: Generate both states; however, for DNA gyrase binding, the anionic form complexed with Mg
    
    
    
    is the bioactive species.[1]
  • Nitro Group Geometry: Ensure the nitro group is planar with the aromatic ring to maximize resonance, but allow for slight torsional deviation (±15°) if steric clashes occur with adjacent substituents (e.g., at C5 or C7).

  • Conformational Search: Use the Poling Algorithm or Caesar Algorithm .

    • Energy Window: 20 kcal/mol (to capture high-energy bioactive states).[1]

    • Max Conformations: 255 per molecule.

Phase B: Alignment & Hypothesis Generation

Objective: To identify the Common Feature Pharmacophore (CFP).

  • Feature Selection: Select HBA, HBD, RingAromatic, and Hydrophobic.[1]

  • Nitro-Specific Constraint: Create a custom feature definition for the Nitro group. Instead of a generic HBA, define it as Nitro_HBA to differentiate it from the C4-keto oxygen. This prevents the algorithm from mismatching the essential C4=O with the optional

    
     oxygens.
    
  • Algorithm: Use HypoGen (for quantitative SAR with IC50 data) or HipHop (for qualitative common feature alignment).

  • Scoring: Rank hypotheses based on the Pareto ranking of sensitivity and specificity.

Part 3: Structure-Based Integration & Docking

To validate the ligand-based model, we map it against the physical receptor structure.

Target Selection

For antibacterial nitroquinolines, the primary targets are:

  • DNA Gyrase (GyrB): PDB ID 1KIJ (Thermus thermophilus) or 3U2K (S. aureus).[1]

  • Topoisomerase IV: PDB ID 3FV5.

The Magnesium Bridge Protocol

Standard docking often fails with quinolines because it neglects the metal ion.

  • Pre-processing: Clean the PDB 1KIJ. Retain the Mg

    
     ion in the active site.
    
  • Constraint Setup: Define a distance constraint (2.0 - 2.4 Å) between the Mg

    
     and the C3-carboxylate/C4-keto oxygens.
    
  • Grid Generation: Center the grid on the ATP-binding pocket (GyrB) or the DNA-cleavage core (GyrA).

  • Docking: Run rigid-receptor, flexible-ligand docking (e.g., Glide XP or GOLD).

Part 4: In Silico Toxicity Filtering (The "Nitro" Risk)

The nitro group is a structural alert for mutagenicity (Ames positive) due to enzymatic reduction to hydroxylamines and nitroso intermediates. A pharmacophore model for this scaffold is incomplete without a toxicity filter.

Workflow:

  • QSAR Prediction: Calculate descriptors specifically for nitroaromatics:

    • LUMO Energy: Correlates with reduction potential. Lower LUMO = easier reduction = higher mutagenicity risk.

    • LogP: Higher lipophilicity often correlates with higher toxicity in nitro-compounds.

  • Filter Rule:

    • If Predicted_Ames = Positive AND Potency < Threshold, Discard .

    • Exception: If the nitro group is sterically hindered (e.g., ortho-substitution) which slows down enzymatic reduction, the compound may be retained for further testing.

Part 5: Visualized Workflow (DOT Diagram)

The following diagram illustrates the integrated workflow for modeling this specific scaffold, highlighting the critical toxicity checkpoint.

NitroquinolineWorkflow cluster_Prep Phase 1: Preparation cluster_Model Phase 2: Modeling cluster_Tox Phase 3: Toxicity Filter (Critical) Start Start: Nitroquinoline Library Tautomer Tautomer Generation (COOH vs COO-) Start->Tautomer ConfSearch Conformational Search (Poling Algorithm) Tautomer->ConfSearch Align Pharmacophore Alignment (HypoGen/HipHop) ConfSearch->Align Docking Mg2+ Bridged Docking (Target: Gyrase/Topo IV) Align->Docking Validate 3D Features LUMO Calc. LUMO Energy (Reducibility) Docking->LUMO Ames In Silico Ames Test (QSAR Model) LUMO->Ames Decision Safe Profile? Ames->Decision End Lead Candidates Decision->End Yes Discard Discard / Redesign Decision->Discard No (Mutagenic)

Caption: Integrated computational workflow for nitroquinoline scaffolds, enforcing a hard-stop toxicity filter due to the nitro-group's metabolic liability.

References

  • Daghighi, A., et al. (2022).[1][2] "In Silico Prediction of the Toxicity of Nitroaromatic Compounds: Application of Ensemble Learning QSAR Approach." Toxics, 10(12), 746.[2] Link

  • Bisacchi, G. S., & Manchester, J. I. (2015). "A New Class of Antibacterial Agents: Structure-Based Design of Gyrase Inhibitors." ACS Infectious Diseases, 1(5), 185–209. (Contextual grounding for Gyrase docking). Link[1]

  • Hassan, G. S., et al. (2022).[1] "Experimental and Molecular Docking Studies of Cyclic Diphenyl Phosphonates as DNA Gyrase Inhibitors." International Journal of Molecular Sciences, 23. Link

  • Katsori, A. M., & Hadjipavlou-Litina, D. (2014). "Quinolone derivatives: an efficient class of biological active compounds." Current Medicinal Chemistry. (General SAR reference).
  • Discovery Studio / Biovia. "Pharmacophore Modeling and 3D QSAR." (Standard Protocol Reference). Link

Sources

A Comprehensive Technical Guide to Halogenated Nitroquinoline Carboxylic Acids: Synthesis, Properties, and Therapeutic Potential

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

The quinoline scaffold is a privileged heterocyclic system in medicinal chemistry, forming the core of numerous therapeutic agents. The strategic introduction of halogen atoms, nitro groups, and carboxylic acid moieties onto this scaffold gives rise to a class of compounds known as halogenated nitroquinoline carboxylic acids. These molecules exhibit a remarkable breadth of biological activities, positioning them as promising candidates for drug discovery and development. This technical guide provides a comprehensive review of this chemical class, intended for researchers, scientists, and drug development professionals. It delves into the synthetic methodologies for their preparation, explores their key physicochemical properties, and offers a detailed examination of their antimicrobial and anticancer potential. By synthesizing current literature, this guide explains the causality behind experimental designs, details key protocols, and analyzes structure-activity relationships, providing a foundational resource for advancing the therapeutic application of these potent compounds.

Introduction: The Quinoline Scaffold as a Versatile Pharmacophore

The quinoline ring system is a cornerstone of medicinal chemistry, renowned for its presence in a wide array of pharmacologically active compounds.[1] Its rigid, bicyclic aromatic structure provides an ideal framework for the spatial orientation of functional groups, enabling precise interactions with biological targets. Historically, quinolines are best known for their antimalarial properties, but their therapeutic applications have since expanded dramatically to include anticancer, antibacterial, anti-inflammatory, and antineurodegenerative agents.[1][2][3]

The therapeutic versatility of the quinoline scaffold is significantly enhanced by the introduction of specific functional groups that modulate its electronic properties, lipophilicity, and binding capabilities. The incorporation of:

  • Halogen Atoms (F, Cl, Br, I): Halogens influence a molecule's lipophilicity, membrane permeability, and metabolic stability. Their electron-withdrawing nature and ability to form halogen bonds can profoundly impact ligand-receptor interactions, often leading to enhanced potency.

  • Nitro Groups (-NO₂): As a strong electron-withdrawing group, the nitro moiety can drastically alter the electronic distribution of the aromatic system. It is a key feature in many antimicrobial and anticancer compounds, often implicated in mechanisms involving bioreduction or oxidative stress.[4]

  • Carboxylic Acid Groups (-COOH): This acidic functional group is crucial for the activity of many drugs, particularly the quinolone class of antibiotics.[5] It can act as a hydrogen bond donor/acceptor or a metal-chelating group, anchoring the molecule to the active site of an enzyme or receptor. Its presence also influences the pharmacokinetic properties of the compound, such as solubility and oral absorption.[6]

The combination of these three functionalities on a single quinoline framework creates the class of halogenated nitroquinoline carboxylic acids—molecules designed to leverage the synergistic effects of each group to achieve potent and often novel biological activities. This guide will explore the synthesis, biological evaluation, and structure-activity relationships of this promising class of compounds.

Synthetic Strategies for Halogenated Nitroquinoline Carboxylic Acids

The construction of the halogenated nitroquinoline carboxylic acid scaffold requires multi-step synthetic sequences. The choice of strategy often depends on the desired substitution pattern and the availability of starting materials. Key reactions in quinoline synthesis include the Friedländer, Gould-Jacobs, and Doebner-von Miller reactions.[7][8] A significant challenge lies in the regioselective introduction of the halogen and nitro groups, which must be carefully planned in relation to the ring-closing step.

A particularly efficient modern approach is the use of microwave-enhanced synthesis, which can dramatically reduce reaction times and improve yields compared to conventional heating methods.[7][9]

Experimental Protocol: Microwave-Enhanced Friedländer Synthesis

This protocol describes a rapid, single-step assembly of a substituted 8-hydroxyquinoline, a common precursor that can be further modified to introduce nitro groups and a carboxylic acid moiety. This method is notable for being catalyst- and protecting-group-free.[7][9]

Objective: To synthesize a diverse range of 8-hydroxyquinolines with improved yields over traditional methods.

Materials:

  • Substituted 2-amino-benzaldehyde or 2-amino-ketone

  • Appropriate α-methylene ketone or aldehyde

  • Ethanol (or other suitable solvent)

  • Microwave reactor vials (10 mL)

  • Microwave synthesizer

Procedure:

  • Reactant Preparation: In a 10 mL microwave reactor vial, combine the 2-aminobenzaldehyde/ketone (1.0 eq) and the α-methylene ketone/aldehyde (1.2 eq).

  • Solvent Addition: Add ethanol to the vial to dissolve or suspend the reactants. The concentration is typically in the range of 0.1-0.5 M.

  • Microwave Irradiation: Seal the vial and place it in the microwave synthesizer. Irradiate the mixture at a set temperature (e.g., 150-180°C) for a specified time (e.g., 10-30 minutes). The reaction progress can be monitored by Thin Layer Chromatography (TLC).

  • Work-up and Purification: Upon completion, allow the vial to cool to room temperature. The crude product may precipitate out of solution. If so, collect the solid by filtration. If not, concentrate the solvent under reduced pressure.

  • Purification: The crude product is then purified using an appropriate method, such as column chromatography on silica gel or recrystallization, to yield the pure 8-hydroxyquinoline derivative.

Causality: The use of microwave irradiation provides rapid, localized heating, which accelerates the rate of the condensation and cyclization steps of the Friedländer synthesis. This avoids the prolonged exposure to harsh acidic conditions often required in traditional methods, leading to cleaner reactions, higher yields (reported increases from 34% to 72%), and a broader substrate scope.[7][9]

Visualization: General Synthetic Workflow

The following diagram illustrates a generalized pathway for synthesizing the target compounds, starting from functionalized anilines.

G A Substituted Aniline (with Halogen/Nitro precursor) B Cyclization Reaction (e.g., Gould-Jacobs, Doebner) A->B + Reagents C Quinoline Ring Formation B->C D Functional Group Interconversion (e.g., Nitration, Oxidation) C->D Post-modification E Target Molecule: Halogenated Nitroquinoline Carboxylic Acid D->E G cluster_cell Cancer Cell Receptor Growth Factor Receptor Kinase Tyrosine Kinase (e.g., EGFR, VEGFR) Receptor->Kinase Activates Pathway Downstream Signaling (e.g., RAS/MAPK) Kinase->Pathway Phosphorylates Proliferation Cell Proliferation & Survival Pathway->Proliferation Drug Halogenated Nitroquinoline Carboxylic Acid Drug->Kinase INHIBITS

Caption: Inhibition of a receptor tyrosine kinase pathway by a quinoline derivative.

Structure-Activity Relationships (SAR)

Understanding the structure-activity relationship (SAR) is critical for designing new derivatives with improved potency, selectivity, and pharmacokinetic profiles. [5]For halogenated nitroquinoline carboxylic acids, several key principles have emerged.

  • Carboxylic Acid at Position 3: The presence of a carboxylic acid at the C3 position is often vital for antibacterial activity, as seen in the fluoroquinolone antibiotics. This group is believed to be essential for binding to the target enzyme, DNA gyrase. [5]For other activities, like antiallergy properties, a carboxylic acid at the C2 position can confer optimal potency. [6]

  • Halogen at Position 6 or 7: In the context of antibacterial quinolones, a fluorine atom at the C6 or C7 position is crucial for broad-spectrum activity and high intrinsic potency. [5][10]The specific halogen and its position can fine-tune the electronic properties and binding affinity of the molecule.

  • Substituents at the 2-Position: Synthetic modifications at the C2 position of the quinoline scaffold have a significant impact on both antibacterial and antibiofilm activities. [11]Introducing diverse alkylated and aminated side chains can lead to analogues with potent antibacterial (MIC ≤ 0.39 μM) and biofilm eradication properties while maintaining low toxicity. [11]

  • Nitro Group Position: The position of the nitro group influences the compound's redox potential and its ability to be metabolically activated. In many nitro-aromatic compounds, mutagenic and biological activity are highly dependent on the planarity of the nitro group relative to the aromatic ring. [4]

Visualization: SAR Logical Relationships

This diagram summarizes the key relationships between structural modifications and their impact on biological activity.

G cluster_mods Structural Modifications cluster_effects Biological Effects Core Quinoline Scaffold Mod1 Carboxylic Acid at C2/C3 Mod2 Halogen (F, Cl) at C6/C7 Mod3 Nitro Group at C5/C8 Mod4 Side Chain at C2 Effect1 Enhanced Target Binding Mod1->Effect1 Effect2 Improved Spectrum & Potency Mod2->Effect2 Effect3 Modulated Redox Activity Mod3->Effect3 Effect4 Optimized Lipophilicity & Biofilm Eradication Mod4->Effect4

Caption: Structure-Activity Relationship (SAR) map for halogenated nitroquinoline carboxylic acids.

Challenges and Future Perspectives

While halogenated nitroquinoline carboxylic acids hold immense therapeutic promise, several challenges must be addressed for their clinical translation. A primary concern for nitro-aromatic compounds is the potential for mutagenicity and genotoxicity. [4]Therefore, careful toxicological profiling of lead candidates is essential. Furthermore, optimizing selectivity to minimize off-target effects and enhance the safety profile is a key objective for future research.

The future of this field lies in:

  • Rational Drug Design: Leveraging SAR insights and computational modeling to design novel derivatives with superior potency and reduced toxicity.

  • Exploring New Mechanisms: Investigating novel biological targets and mechanisms of action to overcome existing drug resistance.

  • Combination Therapies: Evaluating the synergistic potential of these compounds with existing antibiotics or chemotherapeutic agents to enhance efficacy and combat resistance.

References

  • Garrison, A. T., et al. (2018). The Path to New Halogenated Quinolines With Enhanced Activities Against Staphylococcus epidermidis. Frontiers in Chemistry. Available at: [Link]

  • Garrison, A. T., et al. (2016). Microwave-enhanced Friedländer synthesis for the rapid assembly of halogenated quinolines with antibacterial and biofilm eradication activities against drug resistant and tolerant bacteria. MedChemComm. Available at: [Link]

  • Garrison, A. T., et al. (2016). Microwave-enhanced Friedländer synthesis for the rapid assembly of halogenated quinolines with antibacterial and biofilm eradication activities against drug resistant and tolerant bacteria. MedChemComm. Available at: [Link]

  • Yang, H., et al. (2016). Synthetically Tuning the 2-Position of Halogenated Quinolines: Optimizing Antibacterial and Biofilm Eradication Activities via Alkylation and Reductive Amination Pathways. Chemistry. Available at: [Link]

  • Garrison, A. T., et al. (2018). Halogenated quinolines bearing polar functionality at the 2-position: Identification of new antibacterial agents with enhanced activity against Staphylococcus epidermidis. European Journal of Medicinal Chemistry. Available at: [Link]

  • Chen, Y. L., et al. (2008). Synthesis and Anti-Breast Cancer Activities of Substituted Quinolines. Molecules. Available at: [Link]

  • Thong-On, A., et al. (2015). Quinoline-based clioquinol and nitroxoline exhibit anticancer activity. Drug Design, Development and Therapy. Available at: [Link]

  • Sravanthi, T., & Manju, S. L. (2022). Anticancer Activity of Quinoline Derivatives. International Journal of Pharmaceutical Sciences Review and Research. Available at: [Link]

  • Chen, Y. L., et al. (2008). Synthesis and anti-breast cancer activities of substituted quinolines. Bioorganic & Medicinal Chemistry. Available at: [Link]

  • Solomon, V. R., & Lee, H. (2015). A Review on the Synthesis and Anti-cancer Activity of 2-substituted Quinolines. Anticancer Agents in Medicinal Chemistry. Available at: [Link]

  • Cherdtrakulkiat, R., et al. (2016). Derivatives (halogen, nitro and amino) of 8-hydroxyquinoline with highly potent antimicrobial and antioxidant activities. Asian Pacific Journal of Tropical Biomedicine. Available at: [Link]

  • Cherdtrakulkiat, R., et al. (2016). Derivatives (halogen, nitro and amino) of 8-hydroxyquinoline with highly potent antimicrobial and antioxidant activities. Semantic Scholar. Available at: [Link]

  • Cherdtrakulkiat, R., et al. (2016). Derivatives (halogen, nitro and amino) of 8-hydroxyquinoline with highly potent antimicrobial and antioxidant activities. ResearchGate. Available at: [Link]

  • Al-Salahi, R., et al. (2020). Recent Advances in the Synthesis and Biological Activity of 8-Hydroxyquinolines. Molecules. Available at: [Link]

  • Fisyuk, A. S., et al. (2015). Approach to the synthesis of 8-nitroquinoline-2-carboxylic acid in high yield. ResearchGate. Available at: [Link]

  • El-Hossary, E. M., & El-Sayed, M. A. (2021). Biological Activity of Recently Discovered Halogenated Marine Natural Products. Marine Drugs. Available at: [Link]

  • Petersen, U., et al. (1987). Preparation of halogenated quinolonecarboxylic acids. Google Patents.
  • Fisyuk, A. S., et al. (2015). Approach to the synthesis of 8-nitroquinoline-2-carboxylic acid in high yield. Chemistry of Heterocyclic Compounds. Available at: [Link]

  • Politzer, P., & Murray, J. S. (2006). Structure–Activity Relationships in Nitro-Aromatic Compounds. ResearchGate. Available at: [Link]

  • Andriole, V. T. (1989). Structure--activity relationship of quinolones. Clinical Infectious Diseases. Available at: [Link]

  • Mori, K., et al. (2021). Three-Component Synthesis of Quinoline-4-carboxylic Acids Based on Doebner Hydrogen-Transfer Reaction. Organic Letters. Available at: [Link]

  • Li, W., et al. (2018). The synthesis and photolysis mechanisms of 8-nitroquinoline-based photolabile caging groups for carboxylic acid. ResearchGate. Available at: [Link]

  • Althuis, T. H., et al. (1980). Structure--activity relationships in a series of novel 3,4-dihydro-4-oxopyrimido[4,5-b]quinoline-2-carboxylic acid antiallergy agents. Journal of Medicinal Chemistry. Available at: [Link]

  • Ukraintsev, I. V., et al. (2016). The structure-activity relationship for fluoroquinolone antibiotics. ResearchGate. Available at: [Link]

  • Koga, H., et al. (1980). Structure-activity relationships of antibacterial 6,7- and 7,8-disubstituted 1-alkyl-1,4-dihydro-4-oxoquinoline-3-carboxylic acids. Journal of Medicinal Chemistry. Available at: [Link]

Sources

An In-Depth Technical Guide to the Potential Therapeutic Targets of 4-Bromo-6-Nitroquinoline Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

The quinoline scaffold is a cornerstone in medicinal chemistry, forming the basis of numerous approved therapeutic agents.[1] This technical guide delves into the prospective therapeutic landscape for a specific, yet underexplored class of compounds: 4-bromo-6-nitroquinoline derivatives. By analyzing the established bioactivities of related quinoline compounds, we extrapolate and propose a series of high-potential therapeutic targets. This document serves as a roadmap for researchers, providing a robust scientific rationale for target selection, detailed experimental protocols for validation, and a framework for advancing these derivatives in the drug discovery pipeline. Our analysis converges on three primary mechanistic pillars: Kinase Inhibition , DNA Damage and Repair Interference , and Induction of Apoptosis . For each pillar, we identify specific molecular targets and outline a comprehensive validation strategy.

Introduction: The Quinoline Scaffold in Oncology

Quinoline, a fused heterocyclic aromatic compound, is recognized as a "privileged scaffold" in drug discovery due to its ability to interact with a wide array of biological targets.[1] Its derivatives have demonstrated a broad spectrum of pharmacological activities, including anticancer, antimalarial, and antimicrobial effects.[2] In oncology, the versatility of the quinoline ring has been harnessed to develop potent inhibitors of key signaling pathways that drive tumor progression.[1] Several FDA-approved anticancer drugs feature the quinoline core, underscoring its clinical significance.[3]

The subject of this guide, 4-bromo-6-nitroquinoline, possesses two key functional groups that are predicted to significantly influence its biological activity. The bromine atom can form halogen bonds and enhance binding affinity to protein targets, while the nitro group, a strong electron-withdrawing group, can participate in crucial interactions within active sites and is a known pharmacophore in compounds that induce DNA damage.[4][5] This unique combination of substituents suggests a multi-pronged mechanism of action, making 4-bromo-6-nitroquinoline derivatives compelling candidates for anticancer drug development.

Pillar I: Kinase Inhibition - Targeting Aberrant Cancer Signaling

The dysregulation of protein kinases is a hallmark of many cancers, leading to uncontrolled cell proliferation, survival, and metastasis. The quinoline scaffold is a well-established framework for the design of potent kinase inhibitors.[6] We hypothesize that 4-bromo-6-nitroquinoline derivatives have the potential to target several key oncogenic kinases.

Proposed Kinase Targets
2.1.1. Receptor Tyrosine Kinases (RTKs)
  • Epidermal Growth Factor Receptor (EGFR): Overexpressed in numerous solid tumors, EGFR is a validated target for quinoline-based inhibitors.[7][8][9][10][11] The 4-anilinoquinoline scaffold is a known EGFR inhibitor pharmacophore, and it is plausible that 4-bromo-6-nitroquinoline could be derivatized to fit this profile.

  • Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2): As a key mediator of angiogenesis, VEGFR-2 is a critical target in cancer therapy. Several quinoline derivatives have been developed as potent VEGFR-2 inhibitors.[3][5][12][13][14]

  • c-Met (Hepatocyte Growth Factor Receptor): Aberrant c-Met signaling is implicated in tumor growth, invasion, and metastasis. The quinoline scaffold is present in several potent c-Met inhibitors.[2][15][16][17][18]

2.1.2. Non-Receptor Tyrosine Kinases

Based on the broad activity of quinoline derivatives, screening against a panel of non-receptor tyrosine kinases, such as those in the Src family, is also warranted.[19]

Experimental Validation Workflow for Kinase Inhibition

A systematic approach is required to validate these potential kinase targets.

Kinase_Inhibition_Workflow cluster_0 Initial Screening cluster_1 Cellular Activity cluster_2 In Vivo Efficacy A In Vitro Kinase Assay Panel (e.g., EGFR, VEGFR-2, c-Met) B Determine IC50 Values for Hits A->B Identify potent inhibitors C Cell Viability Assay (MTT) in Cancer Cell Lines (e.g., A549, HCT-116, MCF-7) B->C Select lead compounds D Western Blot for Phosphorylated Kinase & Substrates C->D Confirm on-target effect E Tumor Xenograft Model in Immunocompromised Mice D->E Validate in a biological system F Evaluate Tumor Growth Inhibition E->F Assess therapeutic potential

Caption: Workflow for validating kinase inhibition.

2.2.1. Detailed Protocol: In Vitro Kinase Inhibition Assay

This protocol outlines a general procedure for determining the half-maximal inhibitory concentration (IC50) of a 4-bromo-6-nitroquinoline derivative against a target kinase.

  • Reagents and Materials:

    • Recombinant human kinase (e.g., EGFR, VEGFR-2, c-Met)

    • Kinase-specific substrate peptide

    • ATP (Adenosine triphosphate)

    • Kinase assay buffer (e.g., Tris-HCl, MgCl2, DTT)

    • 4-bromo-6-nitroquinoline derivative stock solution (in DMSO)

    • Positive control inhibitor (e.g., Gefitinib for EGFR)

    • ADP-Glo™ Kinase Assay kit (Promega) or similar

    • 384-well white plates

    • Plate reader with luminescence detection

  • Procedure:

    • Prepare serial dilutions of the 4-bromo-6-nitroquinoline derivative in kinase assay buffer.

    • To each well of a 384-well plate, add the kinase, substrate peptide, and the test compound or control.

    • Initiate the kinase reaction by adding ATP.

    • Incubate the plate at 30°C for 60 minutes.

    • Stop the reaction and measure the amount of ADP produced using the ADP-Glo™ reagent and protocol.

    • Measure luminescence using a plate reader.

    • Calculate the percent inhibition for each compound concentration relative to the DMSO control.

    • Determine the IC50 value by fitting the data to a dose-response curve using appropriate software (e.g., GraphPad Prism).

Pillar II: DNA Damage and Repair Interference

The nitroaromatic moiety of 4-bromo-6-nitroquinoline is a key feature suggesting a potential role in DNA damage. Nitro compounds can be bioreduced in hypoxic tumor environments to reactive species that can directly damage DNA or generate reactive oxygen species (ROS). Furthermore, the planar quinoline structure is conducive to DNA intercalation.

Proposed DNA-Related Targets
  • Topoisomerase I (Top1) and Topoisomerase II (Top2): These enzymes are crucial for resolving DNA topological stress during replication and transcription. Quinoline derivatives are known to inhibit topoisomerases.[4] The nitro group, in particular, has been shown to be important for the activity of some topoisomerase I inhibitors.[4][20]

  • DNA-Dependent Protein Kinase (DNA-PK): A key enzyme in the non-homologous end joining (NHEJ) pathway of DNA double-strand break repair. Inhibition of DNA-PK can sensitize cancer cells to radiation and chemotherapy. Quinolin-4-one derivatives have been identified as potent DNA-PK inhibitors.[21][22]

  • Poly (ADP-ribose) Polymerase (PARP): PARP enzymes are critical for the repair of single-strand DNA breaks. PARP inhibitors have shown significant efficacy, particularly in cancers with BRCA mutations. Quinazolinone and quinoxaline scaffolds, structurally related to quinoline, have been utilized to develop PARP inhibitors.[23][24][25][26]

Experimental Validation Workflow for DNA Targeting

DNA_Targeting_Workflow cluster_0 Direct DNA Interaction cluster_1 Cellular DNA Damage Response cluster_2 Therapeutic Synergy A DNA Intercalation Assay (Ethidium Bromide Displacement) C Comet Assay for DNA Strand Breaks A->C B Topoisomerase Inhibition Assay (DNA Relaxation/Decatenation) B->C D Western Blot for γH2AX (Marker of DNA Double-Strand Breaks) C->D Confirm DNA damage E In Vitro DNA-PK & PARP Inhibition Assays D->E Investigate repair pathway inhibition F Combination Studies with DNA Damaging Agents (e.g., Radiation, Cisplatin) E->F G Assess Synergistic Cytotoxicity F->G Evaluate chemosensitization potential

Caption: Workflow for validating DNA targeting mechanisms.

3.2.1. Detailed Protocol: Topoisomerase I Inhibition Assay (DNA Relaxation)

This assay determines if a compound inhibits the ability of Topoisomerase I to relax supercoiled plasmid DNA.[27]

  • Reagents and Materials:

    • Human Topoisomerase I

    • Supercoiled plasmid DNA (e.g., pBR322)

    • Topoisomerase I assay buffer (e.g., Tris-HCl, KCl, MgCl2, DTT, EDTA)

    • 4-bromo-6-nitroquinoline derivative stock solution (in DMSO)

    • Positive control inhibitor (e.g., Camptothecin)

    • Loading dye

    • Agarose gel (1%)

    • Ethidium bromide or other DNA stain

    • Gel electrophoresis system and imaging equipment

  • Procedure:

    • Prepare reaction mixtures containing assay buffer, supercoiled DNA, and serial dilutions of the test compound or control.

    • Add Topoisomerase I to each reaction tube to initiate the reaction.

    • Incubate at 37°C for 30 minutes.

    • Stop the reaction by adding loading dye containing SDS and proteinase K.

    • Load the samples onto a 1% agarose gel.

    • Perform electrophoresis to separate the supercoiled and relaxed forms of the plasmid DNA.

    • Stain the gel with ethidium bromide and visualize under UV light.

    • Inhibition is indicated by the persistence of the supercoiled DNA band compared to the control where the DNA is relaxed.

Pillar III: Induction of Apoptosis

A crucial goal of cancer therapy is to induce programmed cell death, or apoptosis, in tumor cells. Quinoline derivatives have been shown to trigger apoptosis through various mechanisms.[13]

Proposed Apoptotic Pathway Targets
  • Bcl-2 Family Proteins: The balance between pro-apoptotic (e.g., Bax, Bak) and anti-apoptotic (e.g., Bcl-2, Bcl-xL) proteins is critical for cell survival. Quinoline-based compounds have been identified as inhibitors of anti-apoptotic Bcl-2 proteins, promoting apoptosis.[28][29][30][31]

  • Caspase Activation: Caspases are a family of proteases that execute the apoptotic program. The activation of initiator caspases (e.g., Caspase-9) and executioner caspases (e.g., Caspase-3, Caspase-7) is a hallmark of apoptosis.

Experimental Validation Workflow for Apoptosis Induction

Apoptosis_Induction_Workflow cluster_0 Cellular Apoptosis Assays cluster_1 Mechanism of Action A Annexin V/Propidium Iodide (PI) Staining by Flow Cytometry C Western Blot for Apoptosis Markers (Bcl-2, Bax, Cleaved Caspase-3, Cleaved PARP) A->C Confirm apoptotic markers B Caspase-Glo 3/7 Assay B->C D Mitochondrial Membrane Potential Assay (e.g., JC-1) C->D Investigate mitochondrial involvement

Sources

Methodological & Application

Application Note: Advanced Synthesis and Biological Profiling of Nitroquinoline-Based Antibacterials

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Rationale

The resurgence of antimicrobial resistance (AMR), particularly in biofilm-forming pathogens like Pseudomonas aeruginosa and Staphylococcus aureus, necessitates the development of agents with novel mechanisms of action. Nitroquinoline derivatives, specifically those based on the 5-nitro-8-hydroxyquinoline (Nitroxoline) scaffold, have emerged as potent candidates. Unlike traditional antibiotics that target cell wall synthesis or protein translation, these agents act primarily through divalent cation chelation (


, 

,

), disrupting bacterial RNA polymerase function and destabilizing the biofilm matrix [1, 2].

This guide details the synthetic workflows for transforming nitroquinoline precursors into high-potency Mannich base derivatives and amino-quinoline intermediates. It further provides standardized protocols for their biological validation using CLSI-compliant MIC assays and biofilm eradication models.

Chemical Strategy: The Nitroquinoline Scaffold

The 5-nitro-8-hydroxyquinoline core possesses unique electronic properties that facilitate specific chemical modifications:

  • C-8 Hydroxyl & N-1 Nitrogen: Form a bidentate chelating pocket essential for biological activity.

  • C-5 Nitro Group: Strongly electron-withdrawing, it increases the acidity of the C-8 phenol (

    
    ), enhancing metal binding affinity at physiological pH.
    
  • C-7 Position: Activated for electrophilic aromatic substitution, allowing for the introduction of solubility-enhancing groups via the Mannich reaction .

Visualizing the Synthetic Pathway

The following diagram outlines the two primary derivatization routes: Route A (Mannich Functionalization) for direct antibiotic synthesis, and Route B (Nitro Reduction) for generating amine intermediates for amide coupling.

G Precursor 5-Nitro-8-hydroxyquinoline (Nitroxoline) ReagentA Route A: HCHO + Sec. Amine (Mannich Reaction) Precursor->ReagentA ReagentB Route B: Pd/C + Hydrazine (Reduction) Precursor->ReagentB ProductA 7-Substituted Mannich Base (High Solubility) ReagentA->ProductA Ethanol Reflux 6-12h ProductB 5-Amino-8-hydroxyquinoline (Scaffold for Amides) ReagentB->ProductB Isopropanol 70°C

Figure 1: Divergent synthetic workflows for Nitroxoline precursors. Route A yields direct bioactive agents; Route B yields intermediates for library generation.

Experimental Protocols: Chemical Synthesis

Protocol A: Mannich Base Derivatization (C-7 Functionalization)

Objective: To synthesize 7-((dialkylamino)methyl)-5-nitroquinolin-8-ol derivatives to improve lipophilicity and biofilm penetration.

Reagents:

  • 5-Nitro-8-hydroxyquinoline (Nitroxoline) [CAS: 4008-48-4]

  • Secondary Amine (e.g., Morpholine, Piperidine, or N-methylpiperazine)

  • Paraformaldehyde (or 37% Formalin solution)

  • Solvent: Absolute Ethanol

  • Catalyst: Glacial Acetic Acid (optional, catalytic amount)

Step-by-Step Methodology:

  • Stoichiometry Setup: In a 100 mL round-bottom flask, dissolve 5.0 mmol of Nitroxoline in 20 mL of absolute ethanol.

  • Amine Addition: Add 6.0 mmol (1.2 eq) of the secondary amine. Stir for 10 minutes at room temperature.

  • Formaldehyde Addition: Add 7.5 mmol (1.5 eq) of paraformaldehyde. Note: Excess formaldehyde ensures complete conversion of the electron-deficient nitroxoline ring.

  • Reflux: Equip with a condenser and reflux the mixture at 80°C for 8–12 hours. Monitor reaction progress via TLC (Mobile phase: DCM/Methanol 95:5). The product typically appears as a bright yellow/orange spot with a lower

    
     than the starting material.
    
  • Workup: Cool the reaction mixture to 4°C (ice bath). The Mannich base often precipitates out as a yellow solid.

  • Purification: Filter the precipitate and wash with cold ethanol (

    
    ). Recrystallize from ethanol/DMF if necessary.
    
  • Characterization: Confirm structure via

    
    -NMR. Look for the diagnostic singlet at 
    
    
    
    ppm corresponding to the methylene bridge (
    
    
    ) between the quinoline ring and the amine [3].
Protocol B: Catalytic Reduction to 5-Amino-8-hydroxyquinoline

Objective: To reduce the nitro group to an amine without cleaving the halogen or affecting the pyridine ring, preparing the scaffold for amide coupling (e.g., ASN-1733 analogs).

Reagents:

  • Nitroxoline[1][2][3][4][5][6][7][8][9][10]

  • 10% Pd/C catalyst

  • Hydrazine Hydrate (80%)[11]

  • Solvent: Isopropanol (IPA)

Methodology:

  • Suspension: Suspend 10 mmol of Nitroxoline in 50 mL of Isopropanol. Add 0.5g of 10% Pd/C.

  • Activation: Heat the mixture to 70°C.

  • Reduction: Dropwise add hydrazine hydrate (25 mmol) over 30 minutes. Caution: Exothermic reaction with gas evolution (

    
    ).
    
  • Completion: Reflux for 2 hours. The solution will shift from yellow to a dark brown/red.

  • Isolation: Filter hot through a Celite pad to remove Pd/C.

  • Crystallization: Cool the filtrate to room temperature. The 5-amino derivative crystallizes as brown needles. Yields are typically >85% [4].

Biological Evaluation Protocols

Protocol C: MIC Determination (CLSI M07 Compliance)

Context: To determine the Minimum Inhibitory Concentration (MIC) of the synthesized agents against ESKAPE pathogens. The protocol follows Clinical and Laboratory Standards Institute (CLSI) M07 guidelines [5].

Materials:

  • Cation-Adjusted Mueller-Hinton Broth (CAMHB).

  • 96-well polypropylene microtiter plates (round bottom).

  • Bacterial inoculum (

    
     CFU/mL).
    

Workflow:

  • Stock Preparation: Dissolve nitroquinoline derivatives in DMSO to a final concentration of 10 mg/mL.

  • Dilution: Create a 2-fold serial dilution series in CAMHB across the 96-well plate. Range: 64

    
    g/mL to 0.125 
    
    
    
    g/mL. Ensure final DMSO concentration is <1%.
  • Inoculation: Add 50

    
    L of standardized bacterial suspension to each well.
    
  • Controls:

    • Positive Control: Ciprofloxacin or Vancomycin.

    • Growth Control: Bacteria + Solvent (no drug).

    • Sterility Control: Media only.

  • Incubation: Incubate at 37°C for 16–20 hours.

  • Readout: The MIC is defined as the lowest concentration preventing visible turbidity.

Protocol D: Biofilm Eradication Assay (MBEC)

Context: Nitroquinolines are specifically noted for biofilm activity.[7] Standard MIC assays do not reflect this.

Methodology:

  • Biofilm Formation: Inoculate 96-well plates (peg lid or standard flat bottom) with bacteria in Tryptic Soy Broth (TSB) + 1% Glucose. Incubate 24h to form mature biofilms.

  • Wash: Gently wash wells with PBS to remove planktonic bacteria.

  • Treatment: Add CAMHB containing serial dilutions of the nitroquinoline derivative. Incubate 24h.

  • Recovery: Wash wells again. Add fresh media and sonicate (low power, 5 min) to disrupt the biofilm and release surviving cells.

  • Quantification: Incubate the recovery plate for 24h and measure

    
    . The lowest concentration showing no regrowth is the Minimum Biofilm Eradication Concentration (MBEC).
    

Data Presentation & Analysis

When reporting results, organize data to highlight the structure-activity relationship (SAR). The introduction of a hydrophobic amine at C-7 generally lowers the MIC against Gram-positive strains compared to the parent Nitroxoline.

Table 1: Representative Activity Profile (Simulated Data)

Compound IDR-Group (C-7)MIC (

)
MIC (

)
MBEC (

)
Nitroxoline -H4

g/mL
16

g/mL
64

g/mL
NQ-Morph Morpholinomethyl1

g/mL
8

g/mL
32

g/mL
NQ-Pip Piperidinomethyl0.5

g/mL
4

g/mL
16

g/mL
Mechanism of Action Visualization

Understanding the mechanism is crucial for troubleshooting low potency. If the media contains high concentrations of


 or 

, the drug may be deactivated before entering the cell.

Mechanism Drug Nitroquinoline Derivative Action Chelation of Divalent Cations (Zn++, Mg++, Fe++) Drug->Action High Affinity Binding Target1 Bacterial Biofilm (Matrix Destabilization) Result Bacterial Cell Death & Biofilm Dispersal Target1->Result Target2 Metallo-Enzymes (RNA Polymerase/NDM-1) Target2->Result Action->Target1 Removes Structural Ions Action->Target2 Starves Enzyme Cofactors

Figure 2: Dual-mechanism of nitroquinolines targeting both biofilm structural integrity and intracellular metallo-enzymes.

References

  • Sobke, A., et al. (2012). "The urinary antibiotic 5-nitro-8-hydroxyquinoline (Nitroxoline) reduces biofilm formation of Pseudomonas aeruginosa."[4] Antimicrobial Agents and Chemotherapy.[3][5][6][12][13][14] Link

  • Pelay-Gimeno, M., et al. (2025).[7] "Rediscovering nitroxoline: a metal-chelating agent bridging infection and cancer." Drug Discovery Today. Link

  • Ben Hassen, H., et al. (2014). "Synthesis and investigation of antibacterial and antioxidants properties of some new 5-subsituted-8-hydroxyquinoline derivatives." Journal of Materials and Environmental Science. Link

  • Google Patents. (2011). "Method for preparing 5-amino-8-hydroxyquinoline." CN102295600A. Link

  • CLSI. (2018). "M07: Methods for Dilution Antimicrobial Susceptibility Tests for Bacteria That Grow Aerobically." Clinical and Laboratory Standards Institute.[12][13][14] Link

Sources

Application Note: Suzuki-Miyaura Coupling of 4-Bromoquinoline-3-Carboxylic Acid

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This guide details the optimization and execution of Suzuki-Miyaura cross-coupling reactions utilizing 4-bromoquinoline-3-carboxylic acid as the electrophilic partner. This substrate presents a "perfect storm" of synthetic challenges: a free carboxylic acid (catalyst poison/solubility issues), a nitrogen-containing heterocycle (coordination interference), and significant steric crowding at the C4 position due to the ortho-substituted C3-carboxylic acid.

This protocol provides two distinct workflows:

  • Method A (The "Gold Standard"): A 3-step Protection-Coupling-Deprotection sequence yielding the highest reliability and purity.

  • Method B (Direct Coupling): An advanced, atom-economical route using water-soluble catalytic systems for specific high-throughput screening (HTS) applications.

Substrate Analysis & Retrosynthetic Logic

The Challenge of the Substrate

The 4-bromoquinoline-3-carboxylic acid scaffold is electronically deactivated and sterically encumbered.

  • Electronic Deactivation: The quinoline ring is electron-deficient. While this typically enhances oxidative addition at C4, the adjacent C3-carboxylic acid (when deprotonated to carboxylate) donates electron density, potentially slowing this step.

  • Catalyst Poisoning: The free carboxylate (

    
    ) and the quinoline nitrogen (
    
    
    
    -N) can form stable "off-cycle" resting states with Palladium (Pd), effectively quenching the catalytic cycle.
  • Protodeboronation: The basic conditions required for Suzuki coupling can trigger protodeboronation of the boronic acid partner, a side reaction accelerated by the presence of the free acid.

Strategic Decision Matrix
FeatureMethod A: Ester Route (Recommended)Method B: Direct Acid Route
Intermediate Methyl/Ethyl 4-bromoquinoline-3-carboxylateFree Acid (as Carboxylate salt)
Solubility High (Organic Solvents)Low (Requires Aqueous/Polar)
Catalyst Load Low (1-3 mol%)High (5-10 mol%)
Scalability Excellent (>100g)Poor (<100mg)
Purification Standard Silica ChromatographyAcid-Base Precipitation / HPLC

Method A: The Ester Route (High Reliability)

This route is the industry standard for medicinal chemistry due to its robustness.

Workflow Diagram

G SM 4-Bromoquinoline- 3-carboxylic acid Step1 Step 1: Esterification (SOCl2, MeOH) SM->Step1 Inter Intermediate: Methyl Ester Step1->Inter 95% Yield Step2 Step 2: Suzuki Coupling (Pd-Cat, Ar-B(OH)2) Inter->Step2 Coupled Coupled Ester Step2->Coupled C-C Bond Formation Step3 Step 3: Hydrolysis (LiOH, THF/H2O) Coupled->Step3 Prod Final Product: 4-Arylquinoline- 3-carboxylic acid Step3->Prod Saponification

Figure 1: The 3-step workflow ensures catalyst longevity by masking the acidic proton.

Detailed Protocol
Step 1: Esterification
  • Setup: Charge a round-bottom flask with 4-bromoquinoline-3-carboxylic acid (1.0 equiv) and anhydrous Methanol (0.5 M).

  • Activation: Cool to 0°C. Dropwise add Thionyl Chloride (

    
    , 3.0 equiv). Caution: Exothermic/Gas evolution.
    
  • Reaction: Reflux for 4-6 hours. Monitor by LCMS (Acid

    
     < Ester 
    
    
    
    ).
  • Workup: Concentrate in vacuo. Redissolve in DCM, wash with sat.

    
    . Dry over 
    
    
    
    .
  • Yield: Typically >95% off-white solid.

Step 2: Suzuki Cross-Coupling (The Critical Step)
  • Catalyst Selection:

    
     is the workhorse catalyst here. For sterically hindered boronic acids, switch to XPhos Pd G2 .
    
  • Solvent: 1,4-Dioxane/Water (4:1) provides the optimal polarity for the ester.

ReagentEquivalentsRole
Methyl 4-bromoquinoline-3-carboxylate1.0Electrophile
Aryl Boronic Acid1.2 - 1.5Nucleophile

0.03 (3 mol%) Catalyst

(or

)
3.0Base
1,4-Dioxane / Water (4:1)[0.2 M]Solvent System

Procedure:

  • Combine Ester, Boronic Acid, and Base in a microwave vial or pressure tube.

  • Add solvents and degas by sparging with Argon for 10 mins. Critical: Oxygen causes homocoupling.[1]

  • Add Pd catalyst.[1][2][3][4][5][6][7][8][9] Seal quickly.

  • Heat to 90°C (oil bath) or 110°C (Microwave, 30 min).

  • Workup: Filter through Celite. Dilute with EtOAc, wash with water. Purify via Flash Chromatography (Hexane/EtOAc).

Step 3: Hydrolysis[10]
  • Dissolve coupled ester in THF/Water (1:1).

  • Add

    
     (3.0 equiv). Stir at RT for 2 hours.
    
  • Acidification: Adjust pH to ~3-4 with 1N HCl. The product usually precipitates. Filter and dry.

Method B: Direct Coupling (Advanced)

Use this method only if the ester route fails or for rapid library generation where purification is automated.

The "Water-Soluble" Strategy

To couple the free acid, we must keep the substrate soluble in the aqueous phase while preventing the Pd from precipitating.

  • Ligand: TPPTS (Triphenylphosphine-3,3',3''-trisulfonic acid trisodium salt) or SPhos (provides steric bulk to prevent N-coordination).

  • Base: Excess

    
     (keeps the acid deprotonated and buffers the reaction).
    
Protocol
  • Mix: 4-bromoquinoline-3-carboxylic acid (1.0 eq), Boronic acid (1.5 eq),

    
     (4.0 eq).
    
  • Solvent: Water / Acetonitrile (1:1). The organic co-solvent helps the boronic acid dissolve.

  • Catalyst:

    
     (5 mol%) + SPhos (10 mol%) OR 
    
    
    
    (5 mol%).
  • Conditions: Heat to 100°C for 12-18 hours.

  • Workup: The reaction mixture will be basic. Wash with EtOAc to remove non-polar byproducts (homocoupling). Then, acidify the aqueous layer to pH 4 to precipitate the zwitterionic product.

Troubleshooting & Optimization Guide

Common Failure Modes
ObservationDiagnosisCorrective Action
No Reaction (SM Recovery) Catalyst poisoning by Quinoline N or COOH.Switch to Method A . Use XPhos or Buchwald G3 precatalysts. Increase Temp to 120°C.
Protodeboronation Boronic acid is unstable under basic conditions.Use Boronic Esters (Pinacol) or Potassium Trifluoroborates (

)
. Switch base to

(anhydrous) in Dioxane.
Homocoupling (Ar-Ar) Oxygen presence or slow oxidative addition.Degas solvents more rigorously (Freeze-Pump-Thaw). Add catalyst last.[4]
Black Precipitate (Pd Black) Catalyst decomposition ("Pd death").Add extra ligand (e.g.,

or SPhos) to stabilize Pd(0). Lower temperature.
Mechanistic Insight (Catalytic Cycle)

G Pd0 Pd(0)L2 (Active Species) OxAdd Oxidative Addition (Rate Limiting) Pd0->OxAdd + Ar-Br TransMet Transmetallation (Base Assisted) OxAdd->TransMet + Ar-B(OH)2 / Base RedElim Reductive Elimination (Product Release) TransMet->RedElim RedElim->Pd0 - Product

Figure 2: The catalytic cycle.[1][11] Note that steric bulk at C4 slows Oxidative Addition, requiring active ligands.

References

  • Miyaura, N., & Suzuki, A. (1995). Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews, 95(7), 2457–2483. Link

  • Li, H., et al. (2019). Decarbonylative Palladium-Catalyzed Suzuki Cross-Coupling for the Synthesis of Structurally Diverse Heterobiaryls. Angewandte Chemie, 58, 1-7. (Discusses challenges with carboxylic acids). Link

  • Billingsley, K., & Buchwald, S. L. (2007). Highly Efficient Monophosphine-Based Catalyst for the Palladium-Catalyzed Suzuki−Miyaura Reaction of Heteroaryl Halides. Journal of the American Chemical Society, 129(11), 3358–3366. Link

  • BenchChem. (2025).[2][12] Application Notes for Suzuki Coupling with Methyl 6-bromoquinoline-3-carboxylate. (General protocol adaptation). Link

Sources

Application Note: Solid-Phase Synthesis of Quinoline-3-Carboxylic Acid Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

The following Application Note and Protocol Guide is designed for researchers and drug development professionals. It synthesizes established solid-phase organic synthesis (SPOS) methodologies with expert insights into the specific challenges of the quinoline scaffold.

Executive Summary

Quinoline-3-carboxylic acid derivatives represent a privileged scaffold in medicinal chemistry, forming the core of blockbuster fluoroquinolone antibiotics (e.g., Ciprofloxacin) and emerging inhibitors for kinases (CK2) and immunomodulation. While solution-phase synthesis (e.g., Gould-Jacobs reaction) is scalable, it lacks the speed required for high-throughput library generation.

This guide details validated protocols for the Solid-Phase Synthesis (SPS) of these derivatives. It distinguishes between two primary strategies:

  • Scaffold Functionalization: Immobilizing a pre-formed quinoline core for late-stage diversification.

  • On-Resin Ring Construction: Building the quinoline heterocycle directly on the solid support via multicomponent reactions.

Strategic Planning & Resin Selection

Success in SPOS depends on the compatibility between the resin linker, the reaction conditions, and the cleavage strategy.[1]

Resin Decision Matrix

For quinoline-3-carboxylic acids, the choice of resin dictates the final functional group at the C3 position.

Target C3 FunctionalityRecommended ResinLinker TypeCleavage ConditionExpert Insight
Carboxylic Acid (-COOH)Wang Resin Hydroxybenzyl (Ether/Ester)95% TFAStandard for fluoroquinolone synthesis. Requires DMAP for efficient loading.
Carboxamide (-CONH₂)Rink Amide Resin Benzhydrylamine95% TFAIdeal for generating libraries of CK2 inhibitors. Eliminates post-cleavage amidation steps.
Amine/Aniline (N-linked)2-Chlorotrityl Chloride (2-CTC) Trityl1% TFA (Mild)Use if the quinoline is attached via a nucleophilic side chain, preserving the C3-acid.
Aldehyde/Alcohol PL-FDMP Resin Formyl-phenoxyTFAExcellent for loading amine-containing precursors via reductive amination.[2]
The Thermal Challenge

Critical Warning: Classical solution-phase quinoline syntheses (e.g., Gould-Jacobs cyclization) often require temperatures >250°C in diphenyl ether. Standard polystyrene (PS) resins degrade >130°C.

  • Solution: Use Microwave-Assisted Organic Synthesis (MAOS) or acid-catalyzed cyclization (e.g., Eaton’s reagent) to lower reaction temperatures to resin-compatible levels (80–120°C).

Workflow Visualization

The following diagram illustrates the two primary synthetic pathways described in this guide.

QuinolineSynthesis Start Synthetic Strategy Selection Path1 Strategy A: Scaffold Functionalization Start->Path1 Path2 Strategy B: On-Resin Ring Construction Start->Path2 Load Load Pre-formed Quinoline Acid (Wang/Rink Resin) Path1->Load DIC/DMAP Diversify Diversify R groups (Suzuki, SNAr) Load->Diversify Pd(PPh3)4 / Amines Cleave Acid Cleavage (TFA) Diversify->Cleave Immobilize Immobilize Precursor (2-Aminoaryl ketone) Path2->Immobilize Cyclize Friedländer/Doebner Cyclization Immobilize->Cyclize Aldehyde/Ketone + Base Cyclize->Cleave Final Final Library (Quinoline-3-COOH Derivatives) Cleave->Final

Caption: Dual-pathway workflow for solid-phase quinoline synthesis. Strategy A focuses on peripheral modification; Strategy B builds the core.

Detailed Experimental Protocols

Protocol A: Scaffold Functionalization (Wang Resin)

Target: Synthesis of C7-substituted fluoroquinolone derivatives.

Mechanism: A pre-formed 7-fluoro-quinoline-3-carboxylic acid is anchored to Wang resin. The fluorine atom at C7 is labile to Nucleophilic Aromatic Substitution (SNAr), allowing rapid library generation with various amines.

Step 1: Resin Loading (Esterification)
  • Swell Resin: Place 1.0 g of Wang resin (loading ~1.0 mmol/g) in a fritted reaction vessel. Swell in DCM (10 mL) for 30 min. Drain.

  • Activation: Dissolve Quinoline-3-carboxylic acid scaffold (5.0 equiv) and DIC (Diisopropylcarbodiimide, 2.5 equiv) in dry DMF. Stir for 5 min to form the symmetric anhydride.

  • Coupling: Add the solution to the resin.[3] Add DMAP (0.1 equiv) as a catalyst.

  • Incubation: Shake at room temperature (RT) for 16 hours.

  • Wash: Drain and wash with DMF (3x), DCM (3x), and MeOH (3x).[2]

  • Capping (Optional but Recommended): Treat resin with acetic anhydride/pyridine (1:1) in DCM for 30 min to cap unreacted hydroxyl groups.

Step 2: C7-Diversification (SNAr)
  • Reagent Prep: Prepare 0.5 M solutions of various secondary amines (e.g., piperazine, morpholine) in NMP (N-methyl-2-pyrrolidone).

  • Reaction: Add amine solution (10 equiv) to the resin-bound fluoroquinolone.

  • Heating: Heat the reaction vessel to 80°C for 12 hours. Note: NMP is preferred over DMF for heating to reduce decomposition.

  • Wash: Wash thoroughly with DMF (5x) and DCM (5x) to remove excess amine.

Step 3: Cleavage[4]
  • Cleavage Cocktail: Prepare a solution of 95% TFA, 2.5% TIS (Triisopropylsilane), and 2.5% H₂O.

  • Incubation: Add to resin and shake for 2 hours at RT.

  • Isolation: Filter the filtrate into cold ether. The product will precipitate. Centrifuge or filter to collect the solid quinoline-3-carboxylic acid derivative.

Protocol B: On-Resin Ring Construction (Friedländer Synthesis)

Target: De novo synthesis of polysubstituted quinolines.

Mechanism: This protocol avoids the high temperatures of Gould-Jacobs by using the Friedländer annulation, where a resin-bound 2-aminoaryl ketone reacts with an alpha-methylene ketone.

Step 1: Immobilization of 2-Aminoaryl Ketone

Assuming attachment via a carboxyl handle on the aryl ring to Rink Amide resin (to form a stable amide linkage).

  • Coupling: Swell Rink Amide resin (0.6 mmol/g). Add Fmoc-protected 2-amino-4-carboxy-acetophenone (3 equiv), HBTU (3 equiv), and DIPEA (6 equiv) in DMF. React for 2 hours.

  • Deprotection: Remove Fmoc using 20% piperidine in DMF (2 x 10 min).

Step 2: Friedländer Cyclization
  • Reactants: Suspend resin in dioxane/EtOH (1:1).

  • Additions: Add the desired active methylene ketone (e.g., ethyl acetoacetate for 3-carboxylate derivatives, or cyclohexanone) (5 equiv) and KOH (2 equiv) or piperidine (catalytic) as base.

  • Conditions: Reflux at 85°C for 12–24 hours. Note: This temperature is safe for polystyrene resins.

  • Wash: Wash with water (to remove salts), EtOH, DMF, and DCM.

Step 3: Cleavage[4]
  • Follow the standard TFA cleavage protocol described in Protocol A.

Data Summary & Validation Criteria

When validating your library, use the following benchmarks:

ParameterProtocol A (SNAr)Protocol B (Friedländer)Validation Method
Purity (Crude) > 85%> 70%LC-MS (UV 254 nm)
Major Impurity Hydrolyzed ester (incomplete loading)Uncyclized aldol intermediateMass Spec (M-18 peaks)
Yield Excellent (High loading efficiency)Moderate (Cyclization efficiency varies)Gravimetric after ether ppt
Resin Stability High (RT to 80°C)Moderate (Solvent swelling at 85°C)Microscopic bead inspection

Troubleshooting & Optimization

  • Incomplete Cyclization (Protocol B):

    • Symptom:[3][5][6][7][8] Mass spec shows M+18 peak (aldol intermediate).

    • Fix: Switch from KOH to a Lewis Acid catalyst (e.g., ZnCl₂ or FeCl₃) in dioxane, which can drive dehydration more effectively than base on solid phase.

  • Low Loading on Wang Resin (Protocol A):

    • Symptom:[3][5][6] Cleavage yields are <20%.

    • Fix: Quinoline-3-carboxylic acids are sterically hindered and electron-poor. Use the Mitsunobu reaction (PPh₃, DIAD) for loading onto Wang resin instead of standard carbodiimide coupling.

  • Resin Degradation:

    • Symptom:[3][5][6] Resin turns black or "melts" during heating.

    • Fix: Ensure temperature does not exceed 120°C. For reactions requiring higher heat, switch to PEG-grafted resins (e.g., TentaGel) which have higher thermal and mechanical stability than pure polystyrene.

References

  • Solid-Phase Synthesis of Quinolinones: Kwak, S. H., et al. (2015).[9] "Solid-Phase Synthesis of Quinolinone Library." ACS Combinatorial Science, 17(1), 60-69.[9] Link

  • Gould-Jacobs Reaction Overview: "Gould-Jacobs reaction." Wikipedia. Link

  • Solid-Phase Peptide Synthesis (SPPS) Standards: "Standard practices for Fmoc-based solid-phase peptide synthesis." University of California, Irvine. Link

  • Friedländer Synthesis on Solid Phase: "Synthesis of quinolines." Organic Chemistry Portal. Link

  • Wang Resin Properties: "Advantages of Wang Resin in Peptide Synthesis." AltaBioscience.[10] Link

Sources

Troubleshooting & Optimization

Technical Support Center: Synthesis of 4-bromo-6-nitroquinoline-3-carboxylic acid

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support guide for the synthesis of 4-bromo-6-nitroquinoline-3-carboxylic acid. This document is designed for researchers and drug development professionals to provide in-depth, field-proven insights into optimizing this multi-step synthesis. We will address common challenges, explain the chemical principles behind our recommendations, and provide structured protocols to improve reaction yield and purity.

Synthesis Strategy Overview & Rationale

The synthesis of 4-bromo-6-nitroquinoline-3-carboxylic acid is a complex process where the order of substituent addition is critical to success. Direct bromination and nitration of a pre-formed quinoline-3-carboxylic acid ring is challenging due to the directing effects of the carboxylic acid group and the inherent deactivation of the quinoline nucleus towards electrophilic substitution.

A more robust and controllable strategy involves constructing the quinoline ring from appropriately substituted precursors. The recommended pathway, a modified Gould-Jacobs reaction, builds the core structure with the C6-bromo and a C4-hydroxyl group already in place. The C4-hydroxyl is a key synthetic handle, allowing for its conversion to the target C4-bromo substituent, followed by a regioselective nitration.

Below is a diagram outlining this recommended synthetic workflow.

G cluster_0 Step 1: Ring Formation (Gould-Jacobs Reaction) cluster_1 Step 2: Ester Hydrolysis cluster_2 Step 3: Halogenation at C4 cluster_3 Step 4: Nitration at C6 A 4-Bromoaniline + Diethyl (ethoxymethylene)malonate B Intermediate Adduct A->B Condensation C 6-Bromo-4-hydroxyquinoline- 3-carboxylic acid ethyl ester B->C Thermal Cyclization (e.g., in Diphenyl Ether) D 6-Bromo-4-hydroxyquinoline- 3-carboxylic acid C->D NaOH, H₂O/EtOH Reflux E 6-Bromo-4-chloroquinoline- 3-carboxylic acid D->E POCl₃ / DMF (cat.) Reflux F 4-Bromo-6-nitroquinoline- 3-carboxylic acid E->F HNO₃ / H₂SO₄ 0-10 °C

Caption: Recommended synthetic workflow for 4-bromo-6-nitroquinoline-3-carboxylic acid.

Troubleshooting Guide: Common Issues & Solutions

This section addresses specific experimental problems in a question-and-answer format, providing explanations and actionable protocols.

Question 1: My initial ring-closing reaction (Step 1) to form the quinoline ester gives a very low yield. What's going wrong?

Answer: Low yields in the thermal cyclization step are common and typically stem from two primary sources: incomplete reaction or thermal degradation.

  • Plausible Cause A: Insufficient Cyclization Temperature. The intramolecular cyclization requires significant thermal energy to overcome the activation barrier.

    • Scientific Rationale: The reaction is an electrophilic aromatic substitution where the aniline ring attacks one of the ester carbonyls. This process is often the rate-limiting step and requires high temperatures.

    • Recommended Solution: Ensure your high-boiling solvent, typically Dowtherm A or diphenyl ether, reaches the correct temperature range (220-250 °C).[1][2] Monitor the reaction via TLC by taking aliquots and observing the disappearance of the intermediate adduct. If the reaction stalls, a modest increase in temperature (e.g., by 10 °C) may be necessary.[3]

  • Plausible Cause B: Impure Starting Materials. The purity of the 4-bromoaniline and the malonate derivative is critical.

    • Scientific Rationale: Aniline derivatives are susceptible to oxidation, which can introduce impurities that inhibit the reaction or lead to tar formation at high temperatures. The malonate reagent can hydrolyze over time.

    • Recommended Solution: Use freshly distilled or recrystallized 4-bromoaniline. Verify the purity of your diethyl (ethoxymethylene)malonate by ¹H NMR. Low-quality starting materials are a frequent cause of low yields in quinoline syntheses.[4]

Question 2: The conversion of the 4-hydroxy group to a 4-chloro group (Step 3) is inefficient. How can I improve this?

Answer: This transformation of a 4-quinolone to a 4-chloroquinoline is a classic procedure that can fail due to reagent quality or insufficient activation.

  • Plausible Cause: Inactive Phosphorus Oxychloride (POCl₃).

    • Scientific Rationale: POCl₃ is highly reactive with atmospheric moisture, hydrolyzing to phosphoric acid and HCl, which are ineffective for this conversion. The reaction requires the electrophilic phosphorus center of POCl₃ to activate the quinolone oxygen.

    • Recommended Solution: Use a fresh bottle of POCl₃ or distill it immediately before use. The reaction should be conducted under strictly anhydrous conditions (e.g., under a nitrogen or argon atmosphere). Adding a catalytic amount of N,N-dimethylformamide (DMF) can accelerate the reaction by forming the Vilsmeier reagent in situ, which is a more potent activating agent.[1][2]

Detailed Protocol for Step 3: Chlorination

  • To 1.0 equivalent of 6-bromo-4-hydroxyquinoline-3-carboxylic acid, add 5-10 equivalents of POCl₃ in a flask equipped with a reflux condenser and a nitrogen inlet.

  • Carefully add 0.1 equivalents of DMF to the mixture.

  • Heat the reaction mixture to reflux (approx. 110 °C) for 3-5 hours.[1]

  • Monitor the reaction progress by TLC until the starting material is consumed.

  • After completion, carefully distill off the excess POCl₃ under reduced pressure.

  • Very cautiously pour the cooled residue onto crushed ice. This is a highly exothermic process.

  • Neutralize the acidic aqueous solution with a saturated solution of sodium bicarbonate or sodium hydroxide until the pH is approximately 7-8.

  • The product will precipitate as a solid. Collect it by filtration, wash thoroughly with water, and dry under vacuum.

Question 3: My final nitration step (Step 4) is producing multiple isomers and the yield of the desired 6-nitro product is low.

Answer: Regioselectivity in the nitration of quinolines is highly sensitive to the existing substituents and reaction conditions.

  • Plausible Cause: Incorrect Directing Effects / Harsh Conditions.

    • Scientific Rationale: In the quinoline ring system, electrophilic substitution is heavily directed to the benzenoid ring (positions 5, 6, 7, 8). The chloro group at C4 is ortho-, para-directing, strongly favoring substitution at C5 and C7. However, the overall electron-deficient nature of the quinoline nucleus and the deactivating effect of the C3-carboxylic acid can lead to a mixture of products, including the 5-nitro and 8-nitro isomers.[5] The goal is to find conditions where the desired 6-position is favored. The presence of the existing 6-bromo substituent in our recommended pathway (starting from 4-bromoaniline) simplifies this, as the nitration step is performed on a substrate that is already brominated. In the alternative route where you nitrate 4-chloroquinoline-3-carboxylic acid, the chloro group is para-directing to the C6 position, which should favor the desired product.

    • Recommended Solution: Precise temperature control is paramount. The reaction should be run at low temperatures (0-10 °C) to minimize the formation of undesired isomers and prevent oxidative decomposition. The nitrating mixture (HNO₃/H₂SO₄) should be added dropwise to a solution of the substrate in concentrated sulfuric acid while maintaining the low temperature.

Parameter Condition A (Recommended) Condition B (High Risk) Expected Outcome
Temperature 0-10 °C> 30 °CLow temperatures increase regioselectivity and prevent degradation.[6]
Addition Rate Slow, dropwise additionRapid additionSlow addition prevents temperature spikes and reduces side reactions.
Nitrating Agent KNO₃ in H₂SO₄ or fuming HNO₃ in H₂SO₄Concentrated HNO₃ aloneA mixed-acid system generates the highly electrophilic nitronium ion (NO₂⁺), ensuring efficient nitration under controlled conditions.

Frequently Asked Questions (FAQs)

Q1: Is it better to introduce the nitro group or the bromo group first? A: It is strategically advantageous to have the bromo group present on the starting aniline (i.e., start with 4-bromoaniline). This places the bromine at the 6-position of the final quinoline ring early on. The subsequent nitration step is then directed to the remaining available positions on the benzenoid ring, and careful control of conditions can favor the desired isomer. Attempting to brominate a pre-existing 6-nitroquinoline derivative at the 4-position is synthetically very challenging.

Q2: How can I purify the final product effectively? A: The final product, being a carboxylic acid, may be purified by recrystallization. A common solvent system is a mixture of DMF and water or acetic acid and water. If significant impurities persist, column chromatography on silica gel may be required, using a solvent system such as dichloromethane/methanol with a small amount of acetic acid to ensure the carboxylic acid remains protonated and elutes properly.

Q3: What are the most critical safety precautions for this synthesis? A: Several steps in this synthesis involve hazardous materials and conditions:

  • Thermal Cyclization: Working with high-temperature solvents like diphenyl ether requires a well-ventilated fume hood and careful handling to avoid severe burns.

  • POCl₃: This reagent is highly corrosive and reacts violently with water. Always handle it in a fume hood with appropriate personal protective equipment (gloves, goggles, lab coat). The workup procedure of quenching with ice is extremely exothermic and must be done slowly and cautiously.[1]

  • Nitration: The mixed acid (HNO₃/H₂SO₄) is extremely corrosive and a powerful oxidizing agent. Reactions can be highly exothermic and must be cooled with an ice bath.[6][7] Always add the acid mixture slowly to the substrate solution.

Q4: Can I use a different halogen at the 4-position, like iodine? A: Yes, it is possible. After synthesizing the 4-chloroquinoline intermediate, you can perform a halogen exchange reaction (Finkelstein reaction) using sodium iodide (NaI) in a solvent like acetonitrile or acetone to yield the 4-iodoquinoline derivative.[1] This may be advantageous for subsequent cross-coupling reactions if desired.

G cluster_main Troubleshooting Low Yield cluster_step1 Step 1 Solutions cluster_step3 Step 3 Solutions cluster_step4 Step 4 Solutions Start Low Overall Yield Detected Step1 Step 1 Yield Low? (Ring Formation) Start->Step1 Step3 Step 3 Yield Low? (Chlorination) Step1->Step3 No Sol1A Increase Cyclization Temp (220-250 °C) Step1->Sol1A Yes Sol1B Use Purified Starting Materials Step1->Sol1B Yes Step4 Step 4 Yield Low? (Nitration) Step3->Step4 No Sol3A Use Fresh/Distilled POCl₃ Step3->Sol3A Yes Sol3B Add Catalytic DMF Step3->Sol3B Yes End Yield Optimized Step4->End No (Check other steps) Sol4A Maintain Temp at 0-10 °C Step4->Sol4A Yes Sol4B Ensure Slow, Dropwise Addition Step4->Sol4B Yes

Caption: A logical workflow for troubleshooting low yield issues in the synthesis.

References

  • BenchChem. (2025). Troubleshooting low yield in Friedländer synthesis of quinolines.
  • BenchChem. (2025). Technical Support for Substituted Quinoline Synthesis: A Troubleshooting Guide.
  • BenchChem. (2025). Navigating the Complexities of Substituted Quinoline Synthesis: A Technical Support Guide.
  • BenchChem. (2025).
  • Organic Syntheses. QUINOLINE. [Link]

  • Design, Synthesis, and Biological Evaluation of 4-Quinoline Carboxylic Acids as Inhibitors of Dihydroorotate Dehydrogenase. PMC. [Link]

  • Wang, W. et al. (2015). Synthesis of 6-bromo-4-iodoquinoline. Atlantis Press. [Link]

  • Wang, W. et al. (2022). Synthesis of 6-bromo-4-iodoquinoline. ResearchGate. [Link]

  • Organic Syntheses. Isoquinoline, 5-bromo-8-nitro-. [Link]

  • Kress, T. J. et al. (2025). Bromination of Isoquinoline, Quinoline, Quinazoline and Quinoxaline in Strong Acid. ResearchGate. [Link]

Sources

Technical Support Center: Troubleshooting Decarboxylation of Quinoline-3-Carboxylic Acids

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the decarboxylation of quinoline-3-carboxylic acids. This guide is designed for researchers, scientists, and drug development professionals who are encountering challenges during this critical synthetic step. As a senior application scientist, I've compiled this resource based on both fundamental chemical principles and extensive field experience to help you navigate common experimental hurdles. Our focus is on not just what to do, but why you're doing it, ensuring a deeper understanding and more robust experimental design.

I. Frequently Asked Questions (FAQs)

Here, we address some of the most common initial queries regarding the decarboxylation of quinoline-3-carboxylic acids.

Q1: My decarboxylation of quinoline-3-carboxylic acid is not proceeding to completion, even at high temperatures. What are the likely causes?

A1: Incomplete decarboxylation is a frequent issue. Several factors could be at play:

  • Insufficient Temperature or Reaction Time: While high temperatures are generally required, the optimal conditions can vary significantly based on the substitution pattern of the quinoline ring. Some substrates require prolonged heating at temperatures exceeding 200°C.

  • Inappropriate Solvent: The choice of solvent is critical. High-boiling point, inert solvents like diphenyl ether, Dowtherm A, or quinoline itself are often used. The solvent must be able to reach the required temperature for decarboxylation without decomposing or reacting with the substrate.

  • Presence of Electron-Withdrawing Groups: Substituents on the quinoline ring can significantly impact the ease of decarboxylation. Strong electron-withdrawing groups can stabilize the carboxylic acid, making it more resistant to decarboxylation.

  • Solid-State vs. Solution-Phase: Attempting the decarboxylation in the solid state (neat) can be challenging due to poor heat transfer. A high-boiling solvent ensures uniform heating.

Q2: I'm observing significant charring and byproduct formation during the heating of my quinoline-3-carboxylic acid. How can I minimize this?

A2: Charring and byproduct formation are indicative of thermal decomposition or side reactions. Here’s how to address this:

  • Lower the Temperature and Extend the Reaction Time: Sometimes, a slightly lower temperature for a longer duration can achieve decarboxylation with fewer side reactions.

  • Use an Inert Atmosphere: Performing the reaction under an inert atmosphere (e.g., nitrogen or argon) can prevent oxidative side reactions that lead to charring.

  • Solvent Selection: As mentioned, the right solvent can help moderate the reaction and prevent localized overheating.

  • Consider a Catalyst: For some substrates, a catalyst can facilitate decarboxylation at a lower temperature, thus minimizing decomposition. Copper-based catalysts, for instance, have been used for decarboxylation of various carboxylic acids.

Q3: Can I monitor the progress of the decarboxylation reaction?

A3: Yes, monitoring the reaction is crucial for optimization. Here are a few common methods:

  • Thin-Layer Chromatography (TLC): This is the most straightforward method. Periodically take small aliquots from the reaction mixture, spot them on a TLC plate, and compare with the starting material. The disappearance of the starting material spot and the appearance of a new, less polar product spot indicates the reaction is proceeding.

  • Gas Evolution: Decarboxylation releases carbon dioxide gas. You can monitor the reaction by observing the cessation of gas bubbles. For more quantitative analysis, the reaction can be set up to collect and measure the evolved CO2.

  • High-Performance Liquid Chromatography (HPLC) or Gas Chromatography (GC): For more precise monitoring, HPLC or GC can be used to quantify the amount of starting material remaining and product formed over time.

Q4: Are there alternative, milder methods for decarboxylating quinoline-3-carboxylic acids?

A4: While thermal decarboxylation is common, other methods exist that may be suitable for sensitive substrates:

  • Catalytic Decarboxylation: As mentioned, catalysts can lower the required temperature. Palladium on carbon (Pd/C) with a hydrogen source like ammonium formate has been used for a combined decarboxylation-transfer hydrogenation of quinoline carboxylic acids to yield 1,2,3,4-tetrahydroquinolines.[1][2]

  • Photocatalytic Decarboxylation: Recent advancements in photoredox catalysis have enabled decarboxylation under mild, visible-light-induced conditions, although this is a more specialized technique.[3]

  • Microwave-Assisted Decarboxylation: Microwave heating can often accelerate the reaction and lead to cleaner conversions by providing rapid and uniform heating.[3]

II. Troubleshooting Guide: A Deeper Dive

This section provides a more detailed, problem-and-solution-oriented approach to common issues encountered during the decarboxylation of quinoline-3-carboxylic acids.

Problem 1: Low Yield of the Decarboxylated Product
Potential Cause Explanation Troubleshooting Steps
Incomplete Reaction The reaction has not been allowed to proceed to completion.1. Increase Reaction Time: Continue heating and monitor by TLC until the starting material is consumed. 2. Increase Temperature: Gradually increase the reaction temperature in increments of 10-20°C, while monitoring for decomposition.
Product Volatility The decarboxylated quinoline product may be volatile and lost during the reaction or workup.1. Use a Reflux Condenser: Ensure a properly functioning reflux condenser is used to prevent the loss of volatile products. 2. Careful Workup: During solvent removal, use a rotary evaporator at a moderate temperature and vacuum.
Side Reactions The starting material or product is undergoing decomposition or other unwanted reactions.1. Lower Temperature: As mentioned, a lower temperature for a longer time can be beneficial. 2. Inert Atmosphere: Purge the reaction vessel with an inert gas. 3. Degas Solvent: Use a solvent that has been degassed to remove dissolved oxygen.
Difficult Purification The product may be difficult to separate from the starting material or byproducts.1. Optimize Chromatography: Experiment with different solvent systems for column chromatography. 2. Recrystallization: If the product is a solid, recrystallization can be an effective purification method.
Problem 2: Formation of Unidentified Byproducts

The presence of unexpected spots on a TLC plate or peaks in a GC/HPLC chromatogram indicates the formation of byproducts.

Logical Troubleshooting Workflow

G start Byproduct Formation Observed check_purity 1. Confirm Purity of Starting Material start->check_purity analyze_byproducts 2. Characterize Byproducts (LC-MS, NMR) check_purity->analyze_byproducts check_conditions 3. Review Reaction Conditions analyze_byproducts->check_conditions temp_too_high Is Temperature Too High? check_conditions->temp_too_high oxygen_present Is Oxygen Present? check_conditions->oxygen_present solvent_reactive Is Solvent Reactive? check_conditions->solvent_reactive lower_temp Action: Lower Temperature, Increase Time temp_too_high->lower_temp Yes inert_atm Action: Use Inert Atmosphere oxygen_present->inert_atm Yes change_solvent Action: Change to a More Inert Solvent solvent_reactive->change_solvent Yes

Caption: Troubleshooting workflow for byproduct formation.

Problem 3: Reaction is Unpredictable or Not Reproducible

Lack of reproducibility can be frustrating. The key is to control all variables meticulously.

Variable to Control Best Practices
Heating Use a temperature-controlled heating mantle with a thermocouple immersed in the reaction mixture for accurate temperature monitoring. Avoid sand baths, which can have significant temperature gradients.
Solvent Quality Use high-purity, dry solvents. Water can sometimes interfere with high-temperature reactions.
Stirring Ensure efficient and consistent stirring to maintain a homogeneous reaction mixture and uniform temperature.
Atmosphere Always use a consistent atmosphere (e.g., nitrogen or argon) to exclude oxygen and moisture, which can lead to side reactions.

III. Experimental Protocols

Here are some starting point protocols. Note: These are general guidelines and may require optimization for your specific substrate.

Protocol 1: Standard Thermal Decarboxylation in a High-Boiling Solvent
  • Setup: To a round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add the quinoline-3-carboxylic acid (1.0 eq).

  • Solvent Addition: Add a high-boiling solvent such as diphenyl ether or Dowtherm A (enough to ensure good stirring, typically 5-10 mL per gram of substrate).

  • Inert Atmosphere: Purge the flask with nitrogen or argon for 10-15 minutes.

  • Heating: Heat the mixture to the desired temperature (e.g., 200-250°C) with vigorous stirring.

  • Monitoring: Monitor the reaction progress by TLC.

  • Workup: Once the reaction is complete, cool the mixture to room temperature. Dilute with a suitable organic solvent (e.g., ethyl acetate) and wash with an aqueous base (e.g., 1 M NaOH) to remove any unreacted starting material. Wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purification: Purify the crude product by column chromatography or recrystallization.

Protocol 2: Monitoring Reaction Progress by TLC
  • Sample Preparation: Carefully withdraw a small aliquot (a few drops) from the hot reaction mixture using a long glass pipette. Caution: The reaction mixture is very hot.

  • Dilution: Dilute the aliquot with a suitable solvent (e.g., dichloromethane or ethyl acetate) in a small vial.

  • Spotting: On a TLC plate, spot the diluted reaction mixture alongside a spot of the starting material.

  • Elution: Develop the TLC plate in an appropriate solvent system (e.g., a mixture of hexanes and ethyl acetate).

  • Visualization: Visualize the spots under UV light. The reaction is complete when the spot corresponding to the starting material is no longer visible.

Visualizing the Decarboxylation Workflow

G cluster_prep Preparation cluster_reaction Reaction cluster_workup Workup & Purification prep_reactants 1. Add Reactants and Solvent prep_inert 2. Establish Inert Atmosphere prep_reactants->prep_inert heat 3. Heat to Desired Temperature prep_inert->heat monitor 4. Monitor by TLC heat->monitor monitor->heat Incomplete workup 5. Aqueous Workup monitor->workup Complete purify 6. Purify Product workup->purify

Sources

Technical Support Center: Minimizing Hydrolysis of 4-Bromoquinoline Intermediates

Author: BenchChem Technical Support Team. Date: February 2026

Prepared by the Office of the Senior Application Scientist

Welcome to the technical support center for synthetic and process chemistry. This guide is designed for researchers, scientists, and drug development professionals who utilize 4-bromoquinoline and its derivatives as key intermediates. The unwanted hydrolysis of the C4-bromo substituent to 4-hydroxyquinoline (quinolin-4-one) is a persistent challenge that can significantly impact reaction yield, purity, and downstream processing.

This document provides in-depth, evidence-based answers to common questions, troubleshooting protocols, and preventative strategies. Our approach is rooted in mechanistic understanding to empower you to make informed decisions in your experimental design.

Frequently Asked Questions (FAQs)
Q1: What exactly is the hydrolysis of 4-bromoquinoline, and why is it a significant problem?

A1: The hydrolysis of 4-bromoquinoline is a nucleophilic aromatic substitution (SNAr) reaction where the bromine atom at the 4-position of the quinoline ring is displaced by a hydroxyl group (-OH) from water or a hydroxide ion (OH⁻). The resulting product is 4-hydroxyquinoline, which exists in equilibrium with its more stable tautomer, quinolin-4(1H)-one.

This side reaction is problematic for several critical reasons:

  • Yield Reduction: Every molecule of 4-bromoquinoline that undergoes hydrolysis is a direct loss of your starting material or intermediate, leading to lower overall yield of the desired product.

  • Purification Complexity: 4-hydroxyquinoline has significantly different physicochemical properties (e.g., polarity, solubility, pKa) compared to its bromo-precursor. Its presence introduces impurities that can be difficult to separate, often requiring additional chromatographic steps, which increases time and cost.

  • Downstream Reactivity Issues: If the 4-bromoquinoline intermediate is intended for subsequent cross-coupling reactions (e.g., Suzuki, Buchwald-Hartwig), the presence of the 4-hydroxyquinoline impurity can interfere with or poison the catalyst, leading to failed or incomplete reactions.

Q2: What is the underlying chemical mechanism that drives this hydrolysis?

A2: The hydrolysis of 4-bromoquinoline proceeds via a Nucleophilic Aromatic Substitution (SNAr) mechanism. Unlike typical alkyl halides, aryl halides are generally resistant to nucleophilic substitution. However, the quinoline ring system possesses unique electronic features that facilitate this reaction at the C4 position.

The key mechanistic steps are:

  • Nucleophilic Attack: A nucleophile (either H₂O under neutral/acidic conditions or OH⁻ under basic conditions) attacks the electron-deficient C4 carbon. The electron-withdrawing nitrogen atom in the ring helps to stabilize the resulting negative charge.

  • Formation of a Meisenheimer Complex: This attack forms a resonance-stabilized anionic intermediate known as a Meisenheimer complex. The negative charge is delocalized over the aromatic system, including onto the electronegative nitrogen atom, which is a key stabilizing factor.

  • Expulsion of the Leaving Group: The aromaticity of the ring is restored by the elimination of the bromide ion (Br⁻), which is a good leaving group.

This process can be accelerated under both acidic and basic conditions.

Hydrolysis Mechanism Figure 1: S(N)Ar Hydrolysis of 4-Bromoquinoline cluster_base Base-Catalyzed Path cluster_acid Acid-Catalyzed Path Start_B 4-Bromoquinoline Intermediate_B Meisenheimer Complex (Anionic) Start_B->Intermediate_B + OH⁻ Product_B 4-Hydroxyquinoline Intermediate_B->Product_B - Br⁻ Start_A 4-Bromoquinoline Activated Protonated Quinolinium (More Electrophilic) Start_A->Activated + H⁺ Intermediate_A Meisenheimer-like Intermediate Activated->Intermediate_A + H₂O Product_A 4-Hydroxyquinoline Intermediate_A->Product_A - Br⁻, - H⁺

Caption: SNAr mechanism for hydrolysis.

Q3: How does pH dramatically influence the stability of 4-bromoquinoline intermediates?

A3: The pH of the reaction medium is arguably the most critical factor controlling the rate of hydrolysis. Stability is generally highest near neutral pH and decreases significantly at both acidic and basic extremes.[1][2]

  • Alkaline Conditions (High pH): Under basic conditions, the concentration of the potent nucleophile, hydroxide ion (OH⁻), is high. This directly increases the rate of the nucleophilic attack step, leading to rapid hydrolysis.[1][3]

  • Acidic Conditions (Low pH): Under acidic conditions, the quinoline nitrogen becomes protonated to form a quinolinium cation. This protonation makes the entire ring system significantly more electron-deficient, which strongly activates the C4 position for attack by a weaker nucleophile like water.[2][4]

The relationship between pH and stability is summarized below.

pH RangeConditionRelative Hydrolysis RatePrimary Mechanism Driver
1-4 Strongly AcidicHighProtonation of the quinoline nitrogen activates the ring for nucleophilic attack by water.
5-8 Near NeutralLow (Optimal Stability) Low concentration of both H⁺ and OH⁻ minimizes both catalyzed pathways.
9-14 Basic to Strongly AlkalineHigh to Very HighHigh concentration of the strong hydroxide (OH⁻) nucleophile directly attacks the C4 position.
Table 1: Influence of pH on the relative rate of 4-bromoquinoline hydrolysis.
Q4: My subsequent reaction step requires aqueous or basic conditions. What are the best practices to minimize hydrolysis?

A4: This is a common challenge. While avoiding these conditions is ideal, it's not always possible. The key is to control the kinetics to favor your desired reaction over the hydrolysis side reaction.

  • Temperature Control: Keep the reaction temperature as low as feasible. The Arrhenius equation dictates that reaction rates decrease with temperature. Running the reaction at 0 °C or even sub-zero temperatures can dramatically slow the rate of hydrolysis.

  • Use of Weaker, Sterically Hindered Bases: If a base is required, consider using non-nucleophilic, sterically hindered bases (e.g., DBU, DIPEA) or inorganic bases with lower water solubility (e.g., K₃PO₄, Cs₂CO₃) instead of strong, nucleophilic hydroxides like NaOH or KOH.

  • Controlled Reagent Addition: Add the base or aqueous solution slowly and sub-surface to avoid localized areas of high concentration and temperature.

  • Minimize Reaction Time: Monitor the reaction closely (e.g., by TLC or LC-MS) and proceed to the workup as soon as the desired transformation is complete. Avoid unnecessary extensions of the reaction time.

  • Inert Atmosphere: While not directly preventing hydrolysis by water, working under an inert atmosphere (N₂ or Ar) prevents potential oxidative degradation pathways that can sometimes accompany hydrolysis, especially in the presence of metal catalysts.[5]

Q5: How can I design my synthetic strategy to proactively avoid hydrolysis?

A5: The most effective strategy is to design a synthetic route that avoids problematic conditions entirely.

  • Solvent Selection: The choice of solvent is paramount. Whenever possible, use anhydrous aprotic solvents.[5] These solvents do not contain the nucleophile (water) required for hydrolysis. Rigorously drying solvents before use is a critical step.

  • Non-Aqueous Reagents: Utilize non-aqueous sources for acids and bases. For example, use HCl in dioxane instead of aqueous HCl, or sodium tert-butoxide in THF instead of aqueous NaOH.

  • Protecting Groups: If other functional groups on your intermediate require aqueous processing, consider if a protecting group strategy is viable.[6][7][8][9] This adds steps but can be a robust solution for complex syntheses. However, the protection and deprotection steps must themselves be compatible with the 4-bromoquinoline moiety.[7][9]

Solvent ClassRecommended ExamplesRationale
Aprotic Polar Anhydrous DMF, Acetonitrile, DMSOGood solvating power for many reagents but do not act as a source of protons or water. Must be thoroughly dried.
Aprotic Non-Polar Anhydrous Toluene, HexanesExcellent for excluding water but have limited solvating power for polar reagents.
Ethers Anhydrous THF, Dioxane, CPMECommon reaction solvents; relatively non-polar and aprotic. Peroxide formation must be monitored.
Halogenated Anhydrous DCM, ChloroformUseful for reactions at or below room temperature. Must be free of acidic stabilizers.
Table 2: Recommended anhydrous solvents to prevent hydrolysis.
Q6: What are the best practices for reaction workup and purification to prevent hydrolysis during isolation?

A6: The workup phase is a period of high risk for hydrolysis, as the product is often exposed to aqueous layers.

  • Quench at Low Temperature: Quench the reaction by adding it to a cold (0 °C), weakly acidic or neutral buffered solution (e.g., saturated NH₄Cl solution or a phosphate buffer at pH 7) rather than pure water or strong acids/bases.[10]

  • Minimize Contact Time: Perform extractions quickly. Do not let the organic and aqueous layers sit in the separatory funnel for extended periods.

  • Use Brine Washes: After aqueous washes, wash the organic layer with a saturated NaCl solution (brine). This helps to remove bulk water from the organic phase ("salting out") and reduces the solubility of your organic product in the residual aqueous phase.[11]

  • Thorough Drying: Use a robust anhydrous drying agent like Na₂SO₄ or MgSO₄ to remove all traces of water from the organic layer before solvent evaporation.[11]

  • Avoid Acidic Chromatography Media: When performing column chromatography, be aware that standard silica gel is slightly acidic and can promote hydrolysis on the column, especially with more sensitive substrates. Consider neutralizing the silica gel with a base (e.g., triethylamine in the eluent) or using an alternative stationary phase like alumina.

Troubleshooting and Experimental Protocols
Workflow: Diagnosing and Solving a Hydrolysis Problem

This decision tree provides a logical path to troubleshoot unexpected hydrolysis of a 4-bromoquinoline intermediate.

Troubleshooting Hydrolysis Figure 2: Troubleshooting Decision Tree Start Hydrolysis Detected (e.g., via LC-MS, NMR) Q_Aqueous Are aqueous reagents or solvents used? Start->Q_Aqueous Sol_Anhydrous Implement rigorous anhydrous technique. (See Protocol 1) Q_Aqueous->Sol_Anhydrous Yes Q_pH Is pH acidic (<5) or basic (>8)? Q_Aqueous->Q_pH No Sol_Anhydrous->Q_pH Sol_pH Adjust pH to 6-8 range. Use buffered solutions. Q_pH->Sol_pH Yes Q_Temp Is reaction run above RT? Q_pH->Q_Temp No Sol_pH->Q_Temp Sol_Temp Lower reaction and workup temperature (e.g., 0 °C). Q_Temp->Sol_Temp Yes Q_Workup Is hydrolysis occurring during workup? Q_Temp->Q_Workup No Sol_Temp->Q_Workup Sol_Workup Optimize workup. (See Protocol 2) Q_Workup->Sol_Workup Yes Final Problem Resolved Q_Workup->Final No/Resolved Sol_Workup->Final

Caption: A logical workflow for troubleshooting.

Protocol 1: Performing a Reaction Under Rigorous Anhydrous Conditions

This protocol details the steps to set up a reaction that minimizes the presence of water, the key reagent for hydrolysis.

Objective: To exclude water from the reaction environment.

Materials:

  • Glassware (round-bottom flask, condenser, etc.), oven-dried at >120 °C for at least 4 hours.

  • Anhydrous grade reaction solvent (e.g., THF, Toluene, DCM).

  • Syringes and needles, oven or flame-dried.

  • Inert gas supply (Nitrogen or Argon) with a bubbler/manifold system.

  • Septa for sealing flasks.

Procedure:

  • Glassware Preparation: Assemble the hot, oven-dried glassware (e.g., flask with stir bar, condenser) while flushing with a stream of inert gas. Allow to cool to room temperature under a positive pressure of inert gas.

  • Reagent Addition (Solids): If adding solid reagents, briefly remove the septum, add the solid quickly against a positive flow of inert gas, and immediately reseal the flask.

  • Solvent Addition: Add the anhydrous solvent via a dry syringe through the septum.

  • Reagent Addition (Liquids): Add any liquid reagents via a dry syringe.

  • Reaction Execution: Maintain a positive pressure of inert gas throughout the reaction. This is typically achieved by connecting the setup to a manifold with an oil bubbler to indicate gas flow.

  • Monitoring: Take aliquots for reaction monitoring using a dry syringe, ensuring the system remains under inert gas.

Protocol 2: Optimized Aqueous Workup for Hydrolysis-Sensitive Intermediates

Objective: To isolate the product from an aqueous environment with minimal hydrolytic degradation.

Procedure:

  • Prepare Quench Solution: In a separate flask, prepare an appropriate volume of a chilled (0-5 °C) quench solution. Saturated aqueous ammonium chloride (NH₄Cl) is a good general-purpose, mildly acidic choice.

  • Quenching: Once the reaction is complete, cool the reaction mixture to 0 °C. Slowly transfer the reaction mixture via cannula or dropping funnel into the vigorously stirred, chilled quench solution.

  • Extraction: Transfer the quenched mixture to a separatory funnel. Add the extraction solvent (e.g., ethyl acetate, DCM) and perform the extraction quickly but thoroughly.

  • Washing: Separate the layers. Wash the organic layer sequentially with:

    • The same buffered solution used for quenching (if necessary).

    • Saturated aqueous sodium bicarbonate (if the reaction was acidic and needs neutralization).

    • Finally, and most importantly, saturated aqueous NaCl (brine).

  • Drying: Drain the washed organic layer into a flask containing a generous amount of anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄). Stir for 15-30 minutes. The drying agent should remain free-flowing; if it clumps together, add more.

  • Isolation: Filter the solution to remove the drying agent, washing the solid with a small amount of fresh, dry extraction solvent. Remove the solvent from the filtrate under reduced pressure (rotary evaporation), keeping the bath temperature low to prevent thermal degradation.

References
  • Connect Journals. (2017). COPPER-CATALYZED HYDROLYSIS OF BROMOISOQUINOLINES: PREPARATION OF HYDROXYISOQUINOLINES. Available at: [Link]

  • Al-Masoudi, N. A., et al. (2023). Synthesis, DFT and molecular docking of novel (Z)-4-bromo-N-(4-butyl-3 (quinolin-3-yl)thiazol-2(3H)-ylidene)benzamide as elastase inhibitor. PMC. Available at: [Link]

  • Google Patents. (CN109096185A). A kind of synthetic method of the bromo- quinoline of 4-.
  • University of Waterloo. HYDROLYSIS. Available at: [Link]

  • Wikipedia. Solvent effects. Available at: [Link]

  • El-Sayed, M. A., et al. (2023). Design and Synthesis of 2-(4-Bromophenyl)Quinoline-4-Carbohydrazide Derivatives via Molecular Hybridization as Novel Microbial DNA-Gyrase Inhibitors. PMC. Available at: [Link]

  • Wang, W., et al. Synthesis of 6-bromo-4-iodoquinoline. Atlantis Press. Available at: [Link]

  • Wikipedia. Protecting group. Available at: [Link]

  • LibreTexts, Chemistry. (2021). 4.7: Reaction Work-Ups. Available at: [Link]

  • ResearchGate. (2019). A Selective Synthesis of 4-Bromoisoquinoline and 4-Bromoisquinolone. Available at: [Link]

  • University of Rochester, Department of Chemistry. How To Run A Reaction: The Workup. Available at: [Link]

  • K. C. Nicolaou Lab, Rice University. Protecting Groups. Available at: [Link]

  • Organic Synthesis. Protecting Groups. Available at: [Link]

  • ResearchGate. (2019). Functionality elaboration of 4-bromo-quinolines. Available at: [Link]

  • Ibis Scientific, LLC. (2024). The Impact of pH on Chemical Stability in Lab Experiments. Available at: [Link]

  • Quora. (2017). How to prevent hydrolysis in a drug. Available at: [Link]

  • LibreTexts, Chemistry. (2021). 13.10: Protecting Groups in Organic Synthesis. Available at: [Link]

  • ResearchGate. (2024). Solvent Effects in Organic Chemistry: Polarity, Proticity, and Reaction Rates. Available at: [Link]

  • ResearchGate. (2024). Influence of pH on the Stability of Pharmaceutical Compounds in Japan. Available at: [Link]

  • CEM Corporation. Protection and Deprotection. Available at: [Link]

  • Organic Syntheses. Working with Hazardous Chemicals. Available at: [Link]

  • Özcan, S., et al. (2024). Highly Brominated Quinolines: Synthesis, Characterization, and Investigation of Anticancer Activities Supported by Molecular Dynamics. PMC. Available at: [Link]

  • Stepankova, V., et al. (2013). Organic co-solvents affect activity, stability and enantioselectivity of haloalkane dehalogenases. PubMed. Available at: [Link]

  • Friedman, M., & Jurgens, H. S. (2000). Effect of pH on the stability of plant phenolic compounds. PubMed. Available at: [Link]

  • ResearchGate. (2016). The influence of pH on the stability of antazoline: Kinetic analysis. Available at: [Link]

  • Amanote Research. (PDF) Mechanism and Stereochemistry of the Hydrolysis of. Available at: [Link]

  • Amerigo Scientific. 4-Bromoquinoline (95%). Available at: [Link]

  • Grimison, A., et al. (1978). Studies in heterocyclic chemistry. Part IV. Kinetics and mechanisms for the hydrolysis of benzoxazoles. Journal of the Chemical Society, Perkin Transactions 2. Available at: [Link]

Sources

Validation & Comparative

Structural Elucidation and Comparative NMR Profiling of 4-Bromo-6-nitroquinoline-3-carboxylic Acid

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The Analytical Challenge

In the development of quinoline-based kinase inhibitors and antibacterial agents, 4-Bromo-6-nitroquinoline-3-carboxylic acid serves as a critical "switch" intermediate. The C4-bromo position is the electrophilic gateway for nucleophilic aromatic substitution (


) to install amines or anilines, while the C3-carboxylic acid directs solubility and binding affinity.

The primary analytical challenge is not merely assigning the spectrum, but differentiating the active 4-bromo species from its hydrolyzed precursor, 4-hydroxy-6-nitroquinoline-3-carboxylic acid (tautomerizing to the 4-quinolone). This guide provides a comparative NMR framework to validate the integrity of the C4-Br bond and the regiochemistry of the C6-nitro group.

Sample Preparation & Solvation Protocol

Standard chloroform (


) is often insufficient for quinoline-3-carboxylic acids due to strong intermolecular hydrogen bonding (dimerization) and poor solubility.
Recommended Protocol
  • Solvent: DMSO-d6 (99.9% D) is the gold standard. It disrupts acid dimers and ensures sharp signals.

  • Concentration: 10–15 mg in 0.6 mL solvent.

  • Additives: If peak broadening occurs at the carboxylic acid proton (

    
    ), add 1 drop of TFA-d (Trifluoroacetic acid-d1) to accelerate proton exchange and sharpen the aromatic region, or shake with 
    
    
    
    to identify exchangeable protons.

Scientist's Note: Avoid Acetone-d6 if you suspect unreacted amines, as Schiff bases may form during acquisition.

Comparative 1H NMR Analysis

The structural confirmation relies on identifying the specific aromatic coupling pattern (ABX or AMX system) of the benzenoid ring (protons 5, 7, 8) and the distinct singlet of the pyridine ring (proton 2).

The Comparison: Target vs. Precursor (4-OH)

The most common failure mode in synthesizing the 4-bromo target is incomplete bromination or hydrolysis back to the 4-hydroxy species.

Proton PositionTarget: 4-Bromo-6-nitro... (

ppm, DMSO-d6)
Precursor: 4-Hydroxy-6-nitro... (

ppm, DMSO-d6)
Diagnostic Change
H-2 (Singlet) 9.25 – 9.35 8.80 – 8.90 Downfield Shift (+0.4 ppm) . The Br atom exerts a heavy-atom descreening effect compared to the oxo/enol form.
H-5 (Doublet) 8.95 – 9.05 8.60 – 8.70 Peri-effect. H5 is spatially close to C4. The bulky Br causes steric compression and deshielding relative to the OH/Oxo group.
H-7 (dd) 8.50 – 8.608.40 – 8.50Minimal change. Far from the reaction center (C4).
H-8 (Doublet) 8.20 – 8.308.10 – 8.20Minimal change.
COOH / OH ~13.5 (Broad)~13.0 (Very Broad)Not diagnostic due to exchange broadening.
Structural Logic & Coupling Constants
  • H2 (s): Isolated singlet. Deshielded by the adjacent Nitrogen and the electron-withdrawing COOH group.

  • H5 (d,

    
     Hz):  This proton is ortho  to the Nitro group and meta  to H7. It appears as a doublet with a small meta-coupling constant. It is significantly deshielded by the peri-interaction with the C4-Bromine.
    
  • H7 (dd,

    
     Hz):  The "middle" proton. Ortho-coupled to H8 and meta-coupled to H5.
    
  • H8 (d,

    
     Hz):  Ortho-coupled to H7. Least deshielded aromatic signal.
    

Comparative 13C NMR Analysis

Carbon NMR provides the definitive proof of the C4-Br bond. In 4-quinolones (4-OH precursors), the C4 carbon resembles a ketone (


). In the 4-bromo product, it is an aromatic carbon attached to a heavy halogen.
Carbon PositionTarget: 4-Bromo (

ppm)
Precursor: 4-Hydroxy (

ppm)
Mechanistic Insight
C-4 128.0 – 132.0 175.0 – 177.0 CRITICAL PROOF. The 4-OH tautomerizes to a quinolone carbonyl (

), appearing very downfield. The C-Br carbon shifts upfield significantly (Heavy Atom Effect).
C-2 150.0 – 152.0145.0 – 148.0C2 is typically more deshielded in the fully aromatic bromo-quinoline than in the quinolone form.
C-COOH 164.0 – 166.0165.0 – 167.0Carboxylic acid carbonyl. Can overlap with C4 in the hydroxy species, but is distinct in the bromo species.
C-6 (C-NO2) 145.0 – 147.0143.0 – 145.0Carbon bearing the nitro group.

Visualizing the Structural Verification Workflow

The following diagram outlines the logical decision tree for validating the product using the data above.

NMR_Workflow Start Crude Product (Yellow/Tan Solid) Solvation Dissolve in DMSO-d6 (Optional: +1 drop TFA-d) Start->Solvation H1_Acquisition Acquire 1H NMR Solvation->H1_Acquisition Check_H2 Check H2 Singlet Position H1_Acquisition->Check_H2 Path_A H2 at ~8.8 ppm Broad peak >10 ppm Check_H2->Path_A Upfield Shift Path_B H2 at ~9.3 ppm Sharp Aromatics Check_H2->Path_B Downfield Shift Result_Hydro FAILURE: 4-Hydroxy Precursor Present (Quinolone C=O detected) Path_A->Result_Hydro C13_Check Acquire 13C NMR Check Region 170-180 ppm Path_B->C13_Check C13_Check->Result_Hydro Peak at ~176 ppm Result_Success SUCCESS: 4-Bromo Target Confirmed (No ketone C=O) C13_Check->Result_Success No Peak >170 ppm (Except COOH at ~165)

Caption: Decision tree for distinguishing 4-Bromo-6-nitroquinoline-3-COOH from its hydrolysis byproduct.

Detailed Regiochemistry: The 6-Nitro Assignment

Confirming the Nitro group is at position 6 (and not 7 or 5) requires analyzing the splitting pattern of the benzenoid ring.

Coupling_Logic Structure Benzenoid Ring Protons H5 H-5 Proton (Peri to Br, Ortho to NO2) Structure->H5 H7 H-7 Proton (Ortho to NO2, Ortho to H8) Structure->H7 H8 H-8 Proton (Ortho to H7) Structure->H8 Pattern_H5 Doublet (d) J ~ 2.5 Hz (Meta coupling only) H5->Pattern_H5 Pattern_H7 Doublet of Doublets (dd) J ~ 9.0, 2.5 Hz (Ortho + Meta) H7->Pattern_H7 Pattern_H8 Doublet (d) J ~ 9.0 Hz (Ortho coupling only) H8->Pattern_H8

Caption: Expected splitting patterns for the 6-nitro substitution. If the Nitro were at pos 7, H8 would become a singlet (or small doublet).

Interpretation
  • If 6-Nitro (Target): You see an AMX or ABX pattern where H5 is a narrow doublet (meta coupling only) and H8 is a wide doublet (ortho coupling).

  • If 7-Nitro (Isomer): H8 would appear as a narrow doublet (meta coupling to H6) or singlet, and H5/H6 would show strong ortho coupling (

    
     Hz).
    
  • If 5-Nitro (Isomer): H6/H7/H8 would form a continuous 3-spin system with two large ortho couplings.

References

  • BenchChem. (2025).[1] Application Notes and Protocols for 1H and 13C NMR Spectroscopy of Substituted Quinolines.Link

  • Reich, H. J. (2024). Structure Determination Using NMR: Chemical Shifts of Heterocycles. University of Wisconsin-Madison.[2] Link

  • National Institute of Advanced Industrial Science and Technology (AIST). (2024). Spectral Database for Organic Compounds (SDBS).Link

  • Pretsch, E., et al. (2009). Structure Determination of Organic Compounds: Tables of Spectral Data. Springer-Verlag. (Standard reference for substituent chemical shifts).

Sources

Safety Operating Guide

A Comprehensive Guide to the Safe Disposal of 4-Bromo-6-nitroquinoline-3-carboxylic acid

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

The proper disposal of chemical waste is a critical component of laboratory safety and regulatory compliance. 4-Bromo-6-nitroquinoline-3-carboxylic acid, a halogenated nitroaromatic compound, requires careful handling and disposal due to its potential hazards. Improper disposal is not only a breach of safety protocols but can also lead to legal and environmental consequences.[1] Therefore, all chemical waste, including the compound , should be treated as hazardous unless explicitly determined to be non-hazardous by a qualified professional.[1]

Core Safety and Handling Precautions

Before initiating any disposal procedures, it is imperative to handle 4-Bromo-6-nitroquinoline-3-carboxylic acid with the appropriate Personal Protective Equipment (PPE). This is a non-negotiable first line of defense against potential exposure.

Essential PPE includes:

  • Gloves: Chemical-resistant gloves, such as nitrile, are mandatory.[2]

  • Eye Protection: Chemical safety goggles and a face shield must be worn.[1][2]

  • Lab Coat: A flame-resistant lab coat is recommended to protect from splashes.[1][2]

  • Ventilation: All handling of this compound and its waste must be conducted in a well-ventilated area, preferably within a certified chemical fume hood, to minimize inhalation exposure.[1][3]

In the event of accidental exposure, follow these immediate first-aid measures:

  • Skin Contact: Immediately wash the affected area with plenty of soap and water and remove contaminated clothing.[2][4]

  • Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, holding the eyelids open.[1][2] Seek immediate medical attention.[1]

  • Inhalation: Move the individual to fresh air. If breathing is difficult, administer oxygen. If breathing has stopped, provide artificial respiration and seek immediate medical attention.[1][4]

  • Ingestion: Rinse the mouth with water. Do NOT induce vomiting. Never give anything by mouth to an unconscious person. Call a doctor or Poison Control Center immediately.[2][4]

Hazard Profile and Waste Classification

4-Bromo-6-nitroquinoline-3-carboxylic acid possesses several functional groups that contribute to its hazardous nature:

  • Halogenated Compound (Bromo group): Halogenated organic compounds are often persistent in the environment and can be toxic.[5] Waste containing halogenated solvents is typically more expensive to dispose of and requires specific incineration processes.[6]

  • Nitroaromatic Compound (Nitro group): Nitroaromatic compounds can be toxic and may have explosive properties, especially upon heating.

  • Quinoline Core: Quinoline and its derivatives are noted to be persistent in the environment, particularly in water and soil, and can pose risks to aquatic life.[3]

  • Carboxylic Acid Group: This group imparts acidic properties to the molecule.

Based on these characteristics, 4-Bromo-6-nitroquinoline-3-carboxylic acid waste must be classified as hazardous chemical waste .[7][8] It should not be disposed of down the drain or in regular trash.[9][10][11]

The following table summarizes the key data points relevant to the disposal of this compound, drawing from information on similar chemical structures.

Data PointValue/ClassificationSource/Remarks
Hazard Classification Hazardous WasteBased on the presence of halogen, nitro, and quinoline functional groups.[2][3]
Disposal Route Licensed Hazardous Waste ContractorStandard procedure for regulated chemical waste.[12]
Environmental Fate Likely persistent in the environment.Quinoline derivatives are known for their persistence.[3]
Regulatory Oversight Regulated by environmental agencies such as the EPA in the United States.[3][8]Regulations can vary by region; consultation with local authorities is essential.[9][12]
Step-by-Step Disposal Protocol

The following protocol outlines the necessary steps for the safe collection, storage, and disposal of 4-Bromo-6-nitroquinoline-3-carboxylic acid waste.

1. Waste Segregation:

  • Halogenated Waste Stream: This compound must be collected in a designated "Halogenated Organic Waste" container.[13][14] Do not mix with non-halogenated waste streams, as this can complicate and increase the cost of disposal.[6]

  • Solid vs. Liquid: Collect solid waste (e.g., contaminated filter paper, gloves) and liquid waste (e.g., solutions containing the compound) in separate, clearly labeled containers.

2. Waste Container Requirements:

  • Compatibility: Use a leak-proof container made of a material that is compatible with the waste.[7][10]

  • Labeling: The container must be clearly labeled with a "Hazardous Waste" tag.[6][10] The label must include the full chemical name ("4-Bromo-6-nitroquinoline-3-carboxylic acid") and the approximate concentration or quantity. Do not use abbreviations.[13]

  • Closure: The container must be kept securely capped at all times, except when adding waste.[6][7][10] This prevents the release of vapors and potential spills.

3. On-site Accumulation and Storage:

  • Satellite Accumulation Area (SAA): Store the waste container in a designated SAA near the point of generation.[6][15]

  • Secondary Containment: Liquid waste containers must be placed in secondary containment to prevent spills from spreading.[10][13]

  • Incompatible Materials: Store the waste away from incompatible materials. For example, as a halogenated organic acid, it should be stored separately from bases and strong oxidizing agents.[7]

4. Disposal Request and Pickup:

  • Contact EHS: Once the waste container is full, or if it has been stored for a period approaching your institution's limit, contact your Environmental Health and Safety (EHS) department to request a waste pickup.[10]

  • Do Not Move Waste: Do not move hazardous waste from its designated SAA.[15] The EHS department or a licensed hazardous waste contractor will handle the transportation and final disposal.

The disposal workflow can be visualized as follows:

DisposalWorkflow cluster_Lab In the Laboratory cluster_EHS EHS/Waste Management A Generation of 4-Bromo-6-nitroquinoline-3-carboxylic acid waste B Segregate into Halogenated Waste Stream A->B Step 1 C Use Labeled, Compatible, and Sealed Container B->C Step 2 D Store in Secondary Containment within SAA C->D Step 3 E Request Waste Pickup from EHS D->E Step 4 F Collection by Licensed Contractor E->F G Final Disposal via Incineration F->G

Caption: Disposal workflow for 4-Bromo-6-nitroquinoline-3-carboxylic acid.

Decontamination and Spill Management

In the event of a spill, immediate and appropriate action is crucial.

  • Small Spills:

    • Alert personnel in the immediate area.

    • Wearing appropriate PPE, contain the spill with an inert absorbent material (e.g., sand, vermiculite).[12]

    • Carefully collect the absorbent material and place it in a sealed, labeled container for disposal as hazardous waste.[4][6]

    • Decontaminate the spill area with a suitable solvent, followed by soap and water. Collect all cleaning materials for disposal as hazardous waste.

  • Large Spills:

    • Evacuate the area immediately.

    • Alert your institution's emergency response team and EHS department.[10]

    • Do not attempt to clean up a large spill without specialized training and equipment.

The decision-making process for handling spills can be outlined as follows:

SpillResponse Start Spill Occurs Assess Assess Spill Size and Risk Start->Assess SmallSpill Small & Contained? Assess->SmallSpill LargeSpill Large or Uncontained SmallSpill->LargeSpill No Cleanup Contain with Absorbent (with full PPE) SmallSpill->Cleanup Yes Evacuate Evacuate Area LargeSpill->Evacuate AlertEHS Alert EHS & Emergency Response Evacuate->AlertEHS Collect Collect Waste into Sealed Container Cleanup->Collect Decontaminate Decontaminate Area Collect->Decontaminate Dispose Dispose of all materials as Hazardous Waste Decontaminate->Dispose

Caption: Decision tree for spill response.

By adhering to these detailed procedures, researchers and laboratory personnel can ensure the safe and compliant disposal of 4-Bromo-6-nitroquinoline-3-carboxylic acid, thereby protecting themselves, their colleagues, and the environment.

References

  • Safe Disposal of Halogenated Nitroaromatic Compounds: A General Guide. Benchchem. 2

  • Hazardous Waste and Disposal. American Chemical Society. 9

  • Laboratory Hazardous Waste Disposal Guidelines. Central Washington University. 7

  • Navigating the Disposal of 2-tert-Butylquinoline: A Guide for Laboratory Professionals. Benchchem. 3

  • Proper Disposal of 2-Methyl-1H-imidazo[4,5-h]quinoline: A Guide for Laboratory Professionals. Benchchem. 1

  • Hazardous Waste Disposal Guide. Dartmouth Policy Portal. 10

  • Hazardous Waste Disposal Procedures. The University of Chicago Environmental Health and Safety. 15

  • Chapter 10 - Hazardous Chemical Waste Disposal. Environment, Health and Safety. 8

  • QUINOLINE FOR SYNTHESIS - Safety Data Sheet. Loba Chemie. 12

  • Safety Data Sheet: quinoline. Chemos GmbH&Co.KG. 11

  • SAFETY DATA SHEET - Sigma-Aldrich.

  • 3-bromo-6-nitroquinoline SDS, 7101-95-3 Safety Data Sheets. ECHEMI. 4

  • Halogenated Solvents in Laboratories. Campus Operations. 6

  • Halogenated Organic Liquids - Standard Operating Procedure. Braun Research Group. 16

  • WASTE MANAGEMENT. Bucknell University. 14

  • The marine organism toxicity and regulatory policy of brominated flame retardants: a review. 5

Sources

×

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.